Etoposide-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H32O13 |
|---|---|
Molecular Weight |
591.6 g/mol |
IUPAC Name |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25+,26-,27-,29+/m1/s1/i2D3 |
InChI Key |
VJJPUSNTGOMMGY-ZJAIAEPNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C)O)O)OC)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Etoposide-d3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides comprehensive information on Etoposide-d3, a deuterated analog of the widely used anticancer agent, Etoposide. This document outlines its chemical properties, its role in analytical methodologies, and the biological pathways it helps to elucidate.
Core Data Presentation
This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Etoposide in biological matrices. Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| Synonyms | (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-di(methoxy-d3)phenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one | |
| CAS Number | Not consistently available; often cited as N/A. | |
| Molecular Formula | C₂₉H₂₉D₃O₁₃ | |
| Molecular Weight | 591.58 g/mol | |
| Appearance | Off-White Solid | |
| Storage | 2-8°C Refrigerator, Under Inert Atmosphere |
Experimental Protocols
The quantification of Etoposide in biological samples is critical for understanding its pharmacokinetics and efficacy. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it corrects for variability during sample preparation and analysis.
Detailed Protocol: Quantification of Etoposide in Mouse Plasma and Tissues by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of Etoposide and other anticancer drugs.
1. Materials and Reagents:
-
Etoposide analytical standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane
-
Control mouse plasma and tissue homogenates
2. Preparation of Stock Solutions and Standards:
-
Prepare stock solutions of Etoposide and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Etoposide by serial dilution of the stock solution with 50% methanol.
-
Prepare a working internal standard solution of this compound at an appropriate concentration in 50% methanol.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma or tissue homogenate, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of a 1:1 (v/v) solution of methyl tert-butyl ether and dichloromethane.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 5 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: A suitable gradient to separate Etoposide from matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Etoposide: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
5. Data Analysis:
-
Quantify Etoposide in the samples by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Etoposide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Etoposide's Mechanism of Action: Topoisomerase II Inhibition
Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks and the induction of apoptosis.
Caption: Etoposide inhibits Topoisomerase II, leading to DNA damage and apoptosis.
Experimental Workflow for Etoposide Quantification
The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Etoposide using this compound as an internal standard.
Etoposide-d3: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the critical quality attributes and analytical methodologies associated with Etoposide-d3, a deuterated analog of the widely used anti-cancer agent, Etoposide. This document is intended to serve as a comprehensive resource, offering insights into its certification, mechanism of action, and the requisite experimental protocols for its analysis.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis (CoA) for this compound provides a summary of the quality and purity of a specific batch. The following tables outline the typical specifications and analytical results presented in a CoA.
Table 1: General Properties and Identification
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Molecular Formula | C₂₉H₂₉D₃O₁₃ | C₂₉H₂₉D₃O₁₃ |
| Molecular Weight | 591.58 g/mol | 591.58 |
| Solubility | Soluble in Methanol | Conforms |
| Identity (¹H NMR) | Conforms to structure | Conforms |
| Identity (Mass Spec) | Conforms to structure | Conforms |
| Identity (IR) | Conforms to reference spectrum | Conforms |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Purity (HPLC) | HPLC-UV at 283 nm | ≥ 98.0% | 99.5% |
| Isotopic Purity | LC-MS | ≥ 99% Deuterated forms (d₁-d₃) | 99.6% |
| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |
| Water Content (Karl Fischer) | KF Titration | ≤ 1.0% | 0.2% |
Mechanism of Action: Inhibition of Topoisomerase II
Etoposide exerts its cytotoxic effects by targeting topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription.[1] this compound, being a deuterated analog, is expected to follow the same mechanism of action. The process can be summarized in the following signaling pathway.
Figure 1. This compound Mechanism of Action
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the Certificate of Analysis.
Identity Confirmation
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Procedure: Acquire a ¹H NMR spectrum. The resulting spectrum should be consistent with the known structure of Etoposide, with the exception of the signal corresponding to the deuterated position. For this compound, the methoxy group protons at the C4' position are expected to be absent or significantly reduced.
3.1.2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and isotopic enrichment of this compound.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Procedure: Infuse the sample into the mass spectrometer. The resulting mass spectrum should show a prominent ion corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of this compound (expected m/z around 592.6 for [M+H]⁺). The isotopic distribution will confirm the presence of the three deuterium atoms.
3.1.3. Infrared (IR) Spectroscopy
-
Objective: To obtain a characteristic fingerprint of the molecule's functional groups.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze using an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: Acquire the IR spectrum. The spectrum should exhibit characteristic peaks for the functional groups present in Etoposide, such as hydroxyl, carbonyl, and aromatic C-H stretches. The obtained spectrum is then compared to a reference spectrum of Etoposide.
Purity Determination
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate buffer at pH 4.5). A common composition is a 55:45 (v/v) mixture of acetonitrile and phosphate buffer.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 283 nm.[2]
-
Injection Volume: 10-20 µL.
-
-
Procedure: Dissolve a known concentration of this compound in the mobile phase. Inject the solution into the HPLC system and record the chromatogram. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.
3.2.2. Isotopic Purity by Mass Spectrometry
-
Objective: To determine the percentage of deuterated this compound relative to its non-deuterated and partially deuterated counterparts.
-
Instrumentation: High-Resolution Mass Spectrometer (HRMS) coupled with an LC system.
-
Procedure: A solution of this compound is analyzed by LC-HRMS. The relative abundances of the ions corresponding to the unlabeled (d₀), singly deuterated (d₁), doubly deuterated (d₂), and triply deuterated (d₃) forms are measured. The isotopic purity is calculated as the percentage of the d₃ form relative to the sum of all forms.[3]
Stability Testing
Objective: To evaluate the stability of this compound under defined storage conditions over a specified period. This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[1]
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
Tests to be Performed:
-
Appearance
-
Purity (by HPLC)
-
Water Content (Karl Fischer)
Procedure:
-
Store a sufficient quantity of this compound in validated stability chambers under the specified conditions.
-
At each time point, withdraw a sample and perform the designated tests.
-
Compare the results to the initial (time 0) data to assess any degradation or changes in quality.
Experimental Workflow: Bioanalytical Method
This compound is commonly used as an internal standard in the quantification of Etoposide in biological matrices. The following workflow outlines a typical bioanalytical method using LC-MS/MS.
Figure 2. Bioanalytical Workflow for Etoposide Quantification
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoposide vs. Etoposide-d3: A Comprehensive Technical Comparison for Researchers
For researchers, scientists, and drug development professionals, a detailed understanding of the physical and chemical nuances between a parent drug and its isotopically labeled counterpart is crucial for accurate experimental design and interpretation. This technical guide provides an in-depth comparison of the physical characteristics of Etoposide and its deuterated analog, Etoposide-d3, supported by detailed experimental protocols and a visualization of its core mechanism of action.
Core Physical and Chemical Characteristics
The primary difference between Etoposide and this compound lies in the isotopic substitution of three hydrogen atoms with deuterium on the methoxy group of the pendant dimethoxyphenyl ring. This substitution results in a slightly higher molecular weight for this compound but is generally considered not to significantly alter the fundamental chemical properties.
| Property | Etoposide | This compound |
| Molecular Formula | C₂₉H₃₂O₁₃[1] | C₂₉H₂₉D₃O₁₃[2][3] |
| Molecular Weight | 588.56 g/mol [4] | 591.6 g/mol [2] |
| Appearance | White to off-white crystalline powder[5] | Solid[2] |
| Melting Point | 236-251 °C[4][5][6] | Data not available |
| Solubility | Water: Sparingly soluble[1][5]. Methanol: Very soluble[1]. Ethanol: Slightly soluble[1]. Chloroform: Very soluble[1]. DMSO: Soluble (50 mM)[5]. Dimethyl formamide: Soluble (~0.5 mg/ml)[7]. | Methanol: Soluble[2]. Quantitative data for other solvents not readily available. |
| pKa | 9.8[4][5] | Data not available |
| Storage Temperature | -20°C[7] | -20°C[2] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
This protocol outlines the standard capillary method for determining the melting point of a solid crystalline compound like Etoposide.
-
Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube, ensuring a packed column height of 2.5-3.5 mm.[8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[9]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower ramp rate (e.g., 1-2 °C/minute) starting from a temperature about 5-20°C below the expected melting point for an accurate determination.[8][10]
-
Observation and Recording: The temperature at which the substance begins to melt (onset point) and the temperature at which it is completely molten (clear point) are recorded as the melting range.[8] For a pure compound, this range is typically narrow.
Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[11]
-
Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[11]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and subsequent filtration through a chemically inert filter.[11]
-
Quantification: The concentration of the solute in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[11]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and a one-dimensional ¹H NMR spectrum is acquired. More advanced techniques like COSY, HSQC, and HMBC can be employed for detailed structural elucidation.
-
Data Analysis: The chemical shifts, integration, and coupling constants of the peaks in the spectrum are analyzed to confirm the molecular structure of the compound.
Mass Spectrometry (MS):
-
Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry can be used to determine the exact molecular formula.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions to further confirm the structure.
Mechanism of Action: Signaling Pathway
Etoposide's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[12][13] By stabilizing the covalent complex between topoisomerase II and DNA, Etoposide prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[12][14] This DNA damage triggers a cellular response, often culminating in apoptosis (programmed cell death).[13][15] The p53 tumor suppressor protein plays a key role in this pathway by sensing the DNA damage and activating downstream targets that promote cell cycle arrest and apoptosis.[15][16]
Caption: Etoposide's mechanism of action.
References
- 1. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Etoposide [drugfuture.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Etoposide CAS#: 33419-42-0 [m.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. thinksrs.com [thinksrs.com]
- 9. westlab.com [westlab.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. benchchem.com [benchchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. urology-textbook.com [urology-textbook.com]
- 14. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 16. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
Solubility of Etoposide-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Etoposide-d3, a deuterated analog of the widely used chemotherapeutic agent, Etoposide. This compound is primarily utilized as an internal standard for the quantification of Etoposide in various biological matrices using mass spectrometry-based assays.[1] Understanding its solubility is critical for the preparation of stock solutions, calibration standards, and quality controls in bioanalytical and pharmaceutical research. Given that the physicochemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, this guide leverages solubility data for Etoposide to infer the solubility profile of this compound.
Solubility Profile of this compound
Etoposide is characterized as a lipophilic compound with poor aqueous solubility.[2] Consequently, this compound is expected to exhibit similar solubility behavior. It is readily soluble in several organic solvents but sparingly soluble in aqueous solutions.[3][4] The solubility data for Etoposide, which can be considered representative for this compound, is summarized in the table below.
| Solvent | Type | Solubility | Concentration (if specified) | Citation |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble | Up to 50 mM; ~10 mg/mL | [3][5][6] |
| Methanol | Organic | Very Soluble | - | [1][4][7] |
| Ethanol | Organic | Slightly Soluble | ~0.76 mg/mL | [4][7] |
| Chloroform | Organic | Very Soluble | - | [7] |
| Dimethylformamide (DMF) | Organic | Soluble | ~0.5 mg/mL | [5] |
| Water | Aqueous | Sparingly Soluble / Insoluble | - | [4][7][8] |
| DMSO:PBS (pH 7.2) (1:5) | Aqueous/Organic Mixture | Sparingly Soluble | ~0.1 mg/mL | [5] |
Note: When preparing aqueous solutions, it is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[5] Solutions of Etoposide in DMSO can be stored at -20°C for up to two months, though precipitation has been observed after long-term storage.[6][8]
Experimental Protocol for Solubility Determination
The equilibrium solubility of a compound is most reliably determined using the shake-flask method.[9][10][11] This method ensures that a saturated solution is formed and that the system has reached equilibrium.
The Shake-Flask Method:
-
Preparation of a Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the desired solvent in a sealed container, such as a glass vial.[9]
-
Equilibration: The container is agitated at a constant temperature for an extended period, typically 24 to 72 hours, to ensure that equilibrium between the dissolved and undissolved solute is achieved.[9]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration using a chemically inert filter (e.g., a PTFE syringe filter) to obtain a clear supernatant.[9]
-
Quantification: The concentration of the dissolved solute in the clear filtrate is then determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[9] A calibration curve with standards of known concentrations is used for accurate quantification.
-
Data Reporting: The solubility is reported in units such as mg/mL or molarity (mol/L) at the specified temperature.[9]
Mechanism of Action: Etoposide-Induced Signaling Pathway
Etoposide exerts its cytotoxic effects by inhibiting the enzyme DNA topoisomerase II.[12][13][14] This enzyme is crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks.[14][15] Etoposide stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[13][15][16] This leads to an accumulation of DNA double-strand breaks, which triggers a DNA damage response.[12][15]
The presence of extensive DNA damage activates key signaling pathways, notably the p53 tumor suppressor pathway.[12][14] Activated p53 can induce cell cycle arrest, primarily at the G2/M phase, to allow time for DNA repair.[12][13] If the damage is irreparable, p53 and other regulatory proteins initiate a cascade of events leading to apoptosis (programmed cell death).[12][14][16]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Etoposide Injection USP [dailymed.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Etoposide | 33419-42-0 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 15. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. urology-textbook.com [urology-textbook.com]
Etoposide-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Etoposide-d3. As a deuterated analog of the widely used anticancer agent Etoposide, understanding its stability profile is critical for its application as an internal standard in quantitative analysis and for its potential use in drug development to alter metabolic pathways. This document summarizes key stability data, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.
Chemical and Physical Properties of this compound
This compound is a semisynthetic derivative of podophyllotoxin where three hydrogen atoms on the methoxy group of the dimethoxyphenol moiety have been replaced by deuterium atoms. This isotopic labeling is intended to shift the mass-to-charge ratio for use in mass spectrometry-based assays.
| Property | Value | Reference |
| Molecular Formula | C29H29D3O13 | [1] |
| Molecular Weight | 591.58 g/mol | [1] |
| Isotopic Purity | ≥99% deuterated forms (d1-d3) | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol and DMSO. | [2][3] |
Stability and Storage of Neat this compound
| Parameter | Recommendation | Source |
| Long-term Storage | Store at -20°C, protect from light. | [3] |
| Shipping | Shipped at ambient temperature. | [2] |
| Stability | ≥ 4 years when stored as recommended. | [2] |
General Handling of Deuterated Standards:
To maintain the integrity of this compound, the following general best practices for handling deuterated analytical standards should be followed:
-
Aliquoting: For solutions, it is advisable to aliquot the standard into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[3]
-
Containers: Store in well-sealed, airtight amber glass vials to prevent solvent evaporation and photodegradation.
-
Environment: Keep in a clean, dry, and dark environment.
Stability of this compound in Solution
Specific stability studies on this compound in various solvents are limited. However, the stability of its non-deuterated counterpart, Etoposide, has been extensively studied. It is reasonable to infer that this compound will exhibit a similar stability profile in solution. The primary cause of concentration loss for Etoposide in solution is precipitation, which is dependent on concentration, solvent, and temperature.[4][5]
The following tables summarize the stability of Etoposide solutions, which can be used as a proxy for this compound.
Table 3.1: Stability of Etoposide in Common Infusion Fluids
| Concentration | Diluent | Storage Temperature | Stability | Source |
| 0.2 mg/mL | 0.9% NaCl or 5% Dextrose | Room Temperature (25°C) | 96 hours | [1] |
| 0.4 mg/mL | 0.9% NaCl or 5% Dextrose | Room Temperature (25°C) | 24 - 48 hours | [1][6] |
| 100 mg/L (0.1 mg/mL) | 0.9% NaCl | Room Temperature or 33°C | 24 hours | [4] |
| 100 mg/L (0.1 mg/mL) | 5% Dextrose | Room Temperature or 33°C | 12 hours | [4] |
| 400 mg/L (0.4 mg/mL) | 0.9% NaCl or 5% Dextrose | Room Temperature or 33°C | 24 hours | [4] |
| 600 mg/L (0.6 mg/mL) | 0.9% NaCl | Room Temperature or 33°C | 8 hours | [4] |
| 600 mg/L (0.6 mg/mL) | 5% Dextrose | Room Temperature or 33°C | 6 hours | [4] |
| 0.38, 0.74, 1.26 mg/mL | 5% Dextrose | 25°C | 61 days | [7] |
| 1.75 mg/mL | 5% Dextrose | 25°C | 28 days | [7] |
Note: The stability of Etoposide solutions is significantly influenced by pH, with an optimal pH range of 4-5.[4] Contact with buffered aqueous solutions with a pH above 8 should be avoided.
Degradation Pathways
Etoposide can degrade through several pathways, including hydrolysis, oxidation, and photolysis. The primary degradation products are often isomers and cleavage products. The deuteration in this compound is on a methoxy group, which is not typically the most labile site for degradation under hydrolytic or photolytic conditions. Therefore, the degradation pathways are expected to be very similar to those of Etoposide.
A major degradation pathway for etoposide involves the isomerization of the biologically active trans-fused lactone ring to the inactive cis isomer. This process is influenced by pH and temperature.[8] Additionally, degradation can occur through cleavage of the glycosidic bond and modifications to the aglycone structure.
Caption: Potential degradation pathways of this compound.
Experimental Protocol for Stability Testing
A stability-indicating analytical method is crucial for accurately determining the concentration of this compound and resolving it from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.
Objective: To determine the chemical stability of this compound in a given solvent under specified storage conditions.
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Buffer salts (e.g., phosphate buffer)
-
Forced degradation reagents (e.g., HCl, NaOH, H2O2)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Stability chambers (temperature and humidity controlled)
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
-
Mobile Phase: Acetonitrile and phosphate buffer saline (pH 4.5) in a ratio of 55:45 (v/v)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 283 nm[9]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (e.g., 25°C)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare working solutions at the desired concentration by diluting the stock solution with the study solvent (e.g., 0.9% NaCl, 5% Dextrose).
-
-
Forced Degradation Study (Method Validation):
-
To demonstrate the stability-indicating nature of the method, expose the this compound solution to stress conditions:
-
Acidic: 0.1 M HCl
-
Alkaline: 0.1 M NaOH
-
Oxidative: 3% H2O2
-
Thermal: Heat at a specified temperature (e.g., 60°C).
-
Photolytic: Expose to UV light.
-
-
Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak of this compound.
-
-
Stability Study:
-
Dispense the working solutions into appropriate vials and store them under the planned stability conditions (e.g., 25°C/60% RH, 4°C).
-
At specified time points (e.g., 0, 24, 48, 96 hours, 1 week, 1 month), withdraw an aliquot from each sample.
-
Analyze the samples in triplicate by the validated HPLC method.
-
Visually inspect the samples for any signs of precipitation or color change.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the initial concentration (time 0).
-
Stability is typically defined as retaining at least 90% of the initial concentration.
-
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of etoposide solutions in disposable infusion devices for day hospital cancer practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High concentrated etoposide solutions, additional physical stability data in dextrose 5% - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
sample preparation for etoposide analysis in plasma with Etoposide-d3
Introduction
Etoposide is a widely utilized antineoplastic agent derived from podophyllotoxin, prescribed for the treatment of various cancers, including small-cell lung cancer and testicular cancer. Therapeutic drug monitoring of etoposide is crucial for optimizing dosage, minimizing toxicity, and improving therapeutic outcomes. This application note provides a detailed protocol for the sample preparation of etoposide in human plasma for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Etoposide-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals.
Principle
This method involves the extraction of etoposide and its internal standard, this compound, from a plasma matrix. The most common and effective techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the desired level of sample cleanup, sensitivity, and available resources. Following extraction, the analyte and internal standard are quantified by LC-MS/MS. Etoposide is highly protein-bound in plasma, with binding ranging from 80% to 97%[1]. Therefore, efficient extraction is critical for accurate quantification.
Materials and Reagents
-
Etoposide reference standard
-
This compound internal standard
-
Human plasma (with K2EDTA as anticoagulant)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Oasis PRiME HLB 96-well plates (for SPE)[10]
Equipment
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge
-
96-well collection plates[2]
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., AB/SCIEX API-4000)[2]
-
Analytical column (e.g., C18 column, 50 x 2.0 mm, 5 µm)[2]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample preparation.[11]
-
Sample Preparation : Allow plasma samples to thaw to room temperature.
-
Aliquoting : In a 96-well plate, add 100 µL of plasma sample.
-
Addition of Internal Standard : Spike each sample with the this compound internal standard solution.
-
Precipitation : Add 300 µL of acetonitrile (containing 0.1% formic acid) to each well.[12]
-
Mixing : Vortex the plate for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the plate at approximately 1480g for 30 minutes to pellet the precipitated proteins.[12]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean 96-well plate.
-
Analysis : The supernatant is ready for direct injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by removing more matrix components.
-
Sample Preparation : Allow plasma samples to thaw to room temperature.
-
Aliquoting : To a microcentrifuge tube, add 100 µL of plasma sample.[2]
-
Addition of Internal Standard : Spike each sample with the this compound internal standard solution.
-
Extraction : Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.[2]
-
Mixing : Vortex the tubes for 5 minutes.
-
Centrifugation : Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer : Transfer the upper organic layer to a clean tube.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase.[6]
-
Analysis : The reconstituted solution is then transferred to a 96-well plate for LC-MS/MS analysis.[2]
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the most thorough sample cleanup, minimizing matrix effects and improving sensitivity.
-
Sample Preparation : Allow plasma samples to thaw to room temperature.
-
Pre-treatment : Dilute 100 µL of plasma with an equal volume of water or a suitable buffer before applying it to the SPE column.[13]
-
Conditioning : Condition the SPE plate wells (e.g., Oasis PRiME HLB) with 1 mL of methanol followed by 1 mL of water. Note that some modern SPE plates do not require conditioning.[10]
-
Loading : Load the pre-treated plasma sample onto the SPE plate.
-
Washing : Wash the wells with 1 mL of 5% methanol in water to remove interferences.
-
Elution : Elute the etoposide and this compound with 1 mL of methanol.
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis : The reconstituted sample is ready for injection into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated methods for etoposide analysis in plasma.
Table 1: Method Validation Parameters
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range | 1 - 500 ng/mL[2] | 0.5 - 5000 ng/mL | 50 - 5000 ng/mL[14] |
| LLOQ | 1 ng/mL[2][15] | 0.5 ng/mL[3][4][5] | 50 ng/mL[14] |
| Recovery | 62.07 - 105.46%[16] | Consistent across QC levels[2] | 56.2 - 98.9%[14] |
| Matrix Effect | 93.67 - 105.87%[16] | No significant effect[2] | 85.2 - 101.3%[14] |
| Intra-day Precision (CV%) | < 10%[16] | 2.6 - 8.9%[2] | < 15% |
| Inter-day Precision (CV%) | < 10%[16] | 2.6 - 8.9%[2] | < 15% |
| Accuracy | 86.35 - 113.44%[16] | -9.0 to -2.0%[2] | Within ±15% |
Table 2: LC-MS/MS Parameters for Etoposide and this compound
| Analyte | MRM Transition (m/z) |
| Etoposide | 606.2 → 229.3[2] |
| This compound (IS) | 609.4 → 228.7[2] |
Visualizations
Caption: Experimental workflow for etoposide analysis in plasma.
Conclusion
This application note provides a selection of robust and validated protocols for the preparation of plasma samples for the quantitative analysis of etoposide using this compound as an internal standard. The choice between protein precipitation, liquid-liquid extraction, and solid-phase extraction will depend on the specific requirements of the study, including the need for high throughput, sample cleanliness, and sensitivity. The provided quantitative data and LC-MS/MS parameters serve as a valuable resource for method development and validation.
References
- 1. Etoposide protein binding in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medpace.com [medpace.com]
- 3. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug delivery systems. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. Improved assay for etoposide in plasma by radial-compression liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of unbound etoposide concentration in ultrafiltered plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical and pharmacokinetic study of oral etoposide in patients with AIDS-related Kaposi's sarcoma with no prior exposure to cytotoxic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. norlab.com [norlab.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. medpace.co.jp [medpace.co.jp]
- 16. Validated UHPLC-MS/MS assay for quantitative determination of etoposide, gemcitabine, vinorelbine and their metabolites in patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Bioanalytical Method for the Quantification of Etoposide in Human Plasma Using Etoposide-d3
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis who require a robust method for quantifying the anti-cancer agent Etoposide in a biological matrix.
Introduction
Etoposide is a potent semi-synthetic derivative of podophyllotoxin, widely utilized in chemotherapy regimens for various malignancies, including lung cancer and testicular tumors.[1][2] Its mechanism of action involves the inhibition of DNA topoisomerase II, which results in the accumulation of double-stranded DNA breaks, arrests the cell cycle in the G2 and S phases, and ultimately leads to apoptotic cell death.[3] Given its therapeutic importance and potential for inter-patient variability, a sensitive, specific, and reliable bioanalytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Etoposide in human plasma. The method employs a stable isotope-labeled internal standard, Etoposide-d3, to ensure high accuracy and precision by compensating for matrix effects and variability during sample processing.[1][4] The protocol outlines a liquid-liquid extraction (LLE) procedure for sample cleanup, followed by rapid chromatographic separation and quantification using a triple quadrupole mass spectrometer.
Materials and Methods
Reagents and Chemicals
-
Etoposide (Reference Standard, >98% purity)
-
This compound (Internal Standard, >98% purity)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Dichloromethane (HPLC Grade)
-
Methyl Tert-Butyl Ether (MTBE) (HPLC Grade)
-
Water, Ultra-pure (18.2 MΩ·cm)
-
Drug-free Human Plasma (K2-EDTA)
Instrumentation
-
LC System: Shimadzu Nexera or equivalent UPLC/HPLC system.
-
Mass Spectrometer: SCIEX API 4000 or equivalent triple quadrupole mass spectrometer equipped with a Turbo-V™ ion source with an electrospray ionization (ESI) probe.
-
Analytical Column: Ultimate XB-C18 (100 mm × 2.1 mm, 3 µm) or equivalent reverse-phase column.[1][4]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Etoposide and this compound stock solutions were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: A series of Etoposide working solutions for calibration standards (CS) and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard (IS) Working Solution (100 ng/mL): The this compound stock solution was diluted with 50:50 (v/v) acetonitrile/water to achieve the final concentration.
Experimental Protocols
Preparation of Calibration Standards and Quality Control Samples
Calibration standards and QC samples were prepared by spiking appropriate amounts of the Etoposide working solutions into blank human plasma. The final concentrations for the calibration curve were 0.5, 1, 5, 25, 100, 250, and 500 ng/mL. QC samples were prepared at four concentration levels:
-
LLOQ QC: 0.5 ng/mL (Lower Limit of Quantification)
-
Low QC (LQC): 1.5 ng/mL
-
Medium QC (MQC): 75 ng/mL
-
High QC (HQC): 400 ng/mL
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following workflow outlines the sample extraction process.
Caption: Step-by-step liquid-liquid extraction workflow.
Protocol Steps:
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the IS working solution (100 ng/mL this compound) and vortex.
-
Add 600 µL of the extraction solvent, a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methyl Tert-Butyl Ether (MTBE).[1][4]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase reconstitution solution (50% Acetonitrile, 50% Water with 0.1% Formic Acid).
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Conditions
Optimized parameters for the chromatographic separation and mass spectrometric detection are summarized in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | Ultimate XB-C18 (100 mm × 2.1 mm, 3 µm)[1][4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C[1] |
| Injection Volume | 10 µL |
| Gradient Elution | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.5 min (95% B), 3.6-4.0 min (30% B) |
| Total Run Time | 4.0 minutes[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500°C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|---|
| Etoposide | 589.2 | 229.1 | 60 | 10 | 35 | 12 |
| This compound (IS) | 592.2 | 229.1 | 60 | 10 | 35 | 12 |
Method Validation and Results
The method was validated according to international guidelines, assessing selectivity, linearity, accuracy, precision, stability, and matrix effect.
Caption: Logical relationships of key validation parameters.
Linearity and LLOQ
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of correlation (R²) was consistently greater than 0.99 for all validation runs.[1][4] The lower limit of quantitation (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio >10 and acceptable accuracy and precision.[1][4]
Table 4: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Concentration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Mean R² | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using six replicates of QC samples at four concentration levels. The results demonstrate that the method is both accurate and precise.
Table 5: Intra- and Inter-Day Accuracy and Precision
| QC Level | Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ QC | 0.5 | 8.9 | 105.2 | 11.4 | 103.8 |
| Low QC | 1.5 | 6.5 | 97.8 | 8.2 | 99.1 |
| Medium QC | 75 | 4.1 | 101.5 | 5.9 | 102.4 |
| High QC | 400 | 3.8 | 96.3 | 4.7 | 98.5 |
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ).
Stability
The stability of Etoposide in human plasma was assessed under various conditions. The results indicate that Etoposide is stable throughout the sample handling, processing, and storage stages.
Table 6: Summary of Stability Studies
| Stability Test | Condition | Duration | Mean % Recovery (vs. Fresh) |
|---|---|---|---|
| Freeze-Thaw Stability | -20°C and -70°C | 3 Cycles | 95.8% |
| Short-Term (Bench-Top) | Room Temperature | 6 Hours | 98.1% |
| Long-Term Stability | -70°C | 90 Days | 94.5% |
| Autosampler Stability | 10°C | 24 Hours | 101.2% |
Acceptance Criteria: Mean concentration within ±15% of nominal concentration.
Etoposide Mechanism of Action
The developed method can be applied to pharmacokinetic studies that are essential for understanding the clinical efficacy of Etoposide, which is directly related to its mechanism of action.
Caption: Etoposide stabilizes the Topo II-DNA complex.
Conclusion
This application note describes a highly sensitive, specific, rapid, and robust LC-MS/MS method for the quantification of Etoposide in human plasma. The use of a stable isotope-labeled internal standard (this compound) and an efficient liquid-liquid extraction protocol provides reliable and reproducible results. The method meets all criteria for bioanalytical method validation and is suitable for supporting clinical and non-clinical pharmacokinetic studies, contributing to the safe and effective use of Etoposide in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Detection of the Anti-Tumor Drug Etoposide in Biological Samples by Using a Nanoporous-Gold-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Etoposide-d3 for In Vitro Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide is a widely used anti-cancer agent that functions as a topoisomerase II inhibitor, leading to breaks in double-stranded DNA and subsequent cell death.[1][2][3] The clinical efficacy and toxicity of etoposide are significantly influenced by its metabolic fate. Understanding the metabolic pathways of etoposide is crucial for optimizing dosing regimens, predicting drug-drug interactions, and ensuring patient safety.[4][5] In vitro drug metabolism studies are essential for elucidating these pathways. Stable isotope-labeled compounds, such as Etoposide-d3, are invaluable tools in these studies, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification.[6][7]
This application note provides detailed protocols for conducting in vitro metabolism studies of etoposide using human liver microsomes and highlights the critical role of this compound as an internal standard for robust and reliable bioanalysis.
Etoposide Metabolism Overview
Etoposide undergoes extensive metabolism primarily in the liver. The main metabolic pathways include:
-
O-demethylation: This is a major pathway mediated predominantly by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5.[1][2][8][9] This reaction forms catechol and quinone metabolites, which are also pharmacologically active.[2][10]
-
Conjugation: Etoposide and its metabolites can undergo glucuronidation, catalyzed by UGT1A1, and glutathione conjugation, mediated by GSTT1 and GSTP1.[1][2]
-
Efflux: The parent drug and its conjugated metabolites can be transported out of cells by efflux pumps such as ABCC1, ABCC3, and ABCB1.[2][10]
The Role of this compound
This compound is a stable isotope-labeled version of etoposide where three hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.[11][12][13] Its key advantages include:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to etoposide, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[13]
-
Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte (etoposide) and the internal standard (this compound).[13]
-
Correction for Variability: It effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to higher accuracy and precision in quantification.[13][14]
Experimental Protocols
Protocol 1: In Vitro Metabolism of Etoposide in Human Liver Microsomes
This protocol describes the incubation of etoposide with human liver microsomes to study its metabolic fate.
Materials and Reagents:
-
Etoposide
-
This compound (for use as an internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Purified water (e.g., Milli-Q)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of etoposide in DMSO (e.g., 10 mM).
-
Prepare a working solution of etoposide by diluting the stock solution in the incubation buffer to the desired concentration (e.g., 1 µM).
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) for use as an internal standard.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the human liver microsomes (final concentration 0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the etoposide working solution.
-
Start the enzymatic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Include a negative control without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Termination of Reaction and Sample Preparation:
-
Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard, this compound (e.g., 100 ng/mL).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Etoposide and its Metabolites
This protocol outlines the analytical method for quantifying etoposide and identifying its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm)[11][12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the compounds of interest, followed by a column wash and re-equilibration.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for etoposide, its expected metabolites, and this compound.
-
MRM Transitions (example):
-
Etoposide: m/z 589.2 → 401.1
-
This compound: m/z 592.2 → 404.1
-
Catechol Metabolite: m/z 575.2 → 387.1
-
Quinone Metabolite: m/z 573.2 → 385.1
-
-
Optimize other MS parameters such as collision energy and declustering potential for each analyte.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in the following tables.
Table 1: LC-MS/MS Parameters for Etoposide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Etoposide | 589.2 | 401.1 | 2.5 |
| This compound | 592.2 | 404.1 | 2.5 |
Table 2: In Vitro Metabolic Stability of Etoposide in Human Liver Microsomes
| Incubation Time (min) | Etoposide Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Table 3: Formation of Etoposide Catechol Metabolite Over Time
| Incubation Time (min) | Catechol Metabolite (Peak Area Ratio to IS) |
| 0 | 0.01 |
| 5 | 0.15 |
| 15 | 0.35 |
| 30 | 0.55 |
| 60 | 0.70 |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Etoposide pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic optimisation of treatment with oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. symeres.com [symeres.com]
- 8. researchgate.net [researchgate.net]
- 9. A study on the metabolism of etoposide and possible interactions with antitumor or supporting agents by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Etoposide in Tissue Samples using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etoposide is a potent anti-neoplastic agent widely used in chemotherapy for various cancers, including lung, testicular, and ovarian cancers.[1] Its mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to double-strand DNA breaks and subsequent apoptosis in cancer cells.[2] Accurate quantification of etoposide in tissue samples is critical for pharmacokinetic studies, understanding drug distribution, and optimizing therapeutic regimens. This application note provides a detailed protocol for the sensitive and selective quantification of etoposide in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Etoposide-d3 as a stable isotope-labeled internal standard.[3][4][5]
Principle
This method utilizes a robust LC-MS/MS system to achieve high sensitivity and specificity. Tissue homogenates are subjected to a liquid-liquid extraction procedure to isolate etoposide and the internal standard, this compound.[4][5][6] The compounds are then separated chromatographically using a C18 reverse-phase column and detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[4][5][6] The use of a stable isotope-labeled internal standard, this compound, compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[4][5]
Experimental Protocols
Materials and Reagents
-
Etoposide reference standard (CAS: 33419-42-0)[7]
-
This compound internal standard[3]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Tissue homogenization buffer (e.g., phosphate-buffered saline)
-
Calibrated pipettes and sterile, nuclease-free tubes
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of tissue sample.
-
Add 400 µL of ice-cold homogenization buffer.
-
Homogenize the tissue sample using a suitable homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process.
-
-
Spiking with Internal Standard:
-
To a 100 µL aliquot of the tissue homogenate, add 10 µL of this compound working solution (concentration to be optimized based on expected etoposide levels).
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of extraction solvent (a 1:1 v/v mixture of methyl tert-butyl ether and dichloromethane) to the sample.[4][5][6]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Ultimate XB-C18 (100 x 2.1 mm, 3 µm) or equivalent[4][5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A linear gradient optimized for the separation of etoposide and its internal standard (specifics to be determined during method development). |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C[4][5] |
| Injection Volume | 5-10 µL |
| Total Run Time | Approximately 4 minutes[4][5] |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | |
| Etoposide | Q1: 589.2 -> Q3: 413.1 (Quantifier), 589.2 -> 229.1 (Qualifier) |
| This compound | Q1: 592.2 -> Q3: 416.1 |
| Collision Energy (CE) | To be optimized for the specific instrument. |
| Declustering Potential (DP) | To be optimized for the specific instrument. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
The following tables summarize the expected quantitative performance of this method based on published literature.[4][5][6][8]
Table 3: Method Validation Parameters
| Parameter | Result |
| Lower Limit of Quantitation (LLOQ) | 1 ng/g in tissue[4][5][6][8] |
| Linearity (Correlation Coefficient, r²) | > 0.99[4][5][8] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug delivery systems. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 7. Etoposide USP Reference Standard CAS 33419-42-0 Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Etoposide-d3 in Bioequivalence Studies of Etoposide Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etoposide is a potent anti-neoplastic agent, a semi-synthetic derivative of podophyllotoxin, used in the treatment of various cancers, including small cell lung cancer and testicular tumors.[1][2] Its mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] Given the critical nature of etoposide therapy, ensuring the bioequivalence of generic formulations to the innovator product is paramount for clinical efficacy and patient safety. This document provides detailed application notes and protocols for conducting bioequivalence studies of etoposide formulations, with a specific focus on the use of etoposide-d3 as a stable isotope-labeled internal standard for accurate quantification.
Mechanism of Action of Etoposide
Etoposide exerts its cytotoxic effects by forming a ternary complex with DNA and the topoisomerase II enzyme.[1] This complex stabilizes the transient double-strand breaks created by topoisomerase II, preventing the re-ligation of the DNA strands.[2][3] The accumulation of these DNA breaks triggers a cascade of cellular events, including cell cycle arrest in the S and G2 phases and the induction of apoptosis (programmed cell death).[1][3] The p53 tumor suppressor pathway plays a significant role in this process, as DNA damage leads to p53 accumulation, which in turn activates genes involved in apoptosis.[3]
Analytical Methodology: Quantification of Etoposide using LC-MS/MS
The accurate determination of etoposide concentrations in biological matrices is crucial for pharmacokinetic analysis in bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response.
Experimental Protocol: LC-MS/MS Analysis of Etoposide in Human Plasma
This protocol outlines a typical procedure for the quantification of etoposide in human plasma using this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the calibration range).
-
Vortex mix for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic and Mass Spectrometric Conditions
The following tables summarize the typical LC-MS/MS parameters for the analysis of etoposide and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Shimadzu UFLC LC-20AD or equivalent |
| Column | C18 column (e.g., 50 x 2.0 mm, 5 µm) |
| Mobile Phase A | 10 mM ammonium acetate in 5:95 methanol:water (v/v) |
| Mobile Phase B | 0.1% formic acid in methanol |
| Gradient | 25% to 95% Mobile Phase B over 1.8 minutes |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Total Run Time | 4.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | AB/SCIEX API-4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Etoposide) | m/z 606.2 → 229.3 |
| MRM Transition (this compound) | m/z 609.4 → 228.7 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
Table 3: Typical Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.9941 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Precision (CV%) | Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ) | 2.6% to 8.9% |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | -9.0% to -2.0% |
| Recovery | Consistent and reproducible | Consistent across QC levels |
| Matrix Effect | Minimal ion suppression or enhancement | No significant matrix effect |
| Stability | Stable under various storage and processing conditions | Stable for 138 days long-term and during freeze/thaw cycles |
Data in the "Example Result" column is illustrative and based on published findings.[5]
Bioequivalence Study Protocol
A bioequivalence study for etoposide formulations is typically conducted as a randomized, two-period, two-sequence, crossover study in patients with cancer for whom etoposide treatment is indicated.[6][7]
Study Design
-
Subjects: Patients with a confirmed diagnosis of a malignancy for which etoposide is an approved treatment.[7]
-
Design: A randomized, two-period, crossover design where patients receive a single dose of the test formulation and the reference formulation in a randomized order, separated by a washout period.[6]
-
Dosing: A single oral dose of the etoposide formulation. The dose may be calculated based on body surface area.[7]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Pharmacokinetic Analysis: Plasma concentrations of etoposide are determined using the validated LC-MS/MS method. The primary pharmacokinetic parameters (AUC₀₋t, AUC₀₋∞, and Cₘₐₓ) are calculated from the concentration-time data.[6]
Data Presentation and Statistical Analysis
The pharmacokinetic parameters for the test and reference formulations are to be compared. Bioequivalence is concluded if the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of AUC and Cₘₐₓ fall within the acceptance range of 80.00% to 125.00%.
Table 4: Example Pharmacokinetic Data from a Bioequivalence Study
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| AUC₀₋t (ng·h/mL) | 12,345 ± 3,456 | 12,400 ± 3,510 | 99.7% (92.1% - 103.7%) |
| AUC₀₋∞ (ng·h/mL) | 12,890 ± 3,600 | 12,950 ± 3,650 | 99.4% (92.3% - 105.2%) |
| Cₘₐₓ (ng/mL) | 2,500 ± 700 | 2,460 ± 680 | 101.5% (94.2% - 109.6%) |
| tₘₐₓ (h) | 1.5 ± 0.5 | 1.6 ± 0.6 | Not Statistically Significant |
| t₁/₂ (h) | 7.8 ± 1.2 | 7.9 ± 1.3 | Not Statistically Significant |
Data in this table is illustrative and based on a published bioequivalence study of two etoposide formulations.[6]
The use of this compound as an internal standard in a validated LC-MS/MS bioanalytical method allows for the precise and accurate quantification of etoposide in human plasma. This is fundamental for the successful conduct of bioequivalence studies. A well-designed crossover study in a relevant patient population, coupled with robust bioanalysis and appropriate statistical evaluation, is essential to demonstrate the therapeutic equivalence of different etoposide formulations, thereby ensuring that patients receive medication that is both safe and effective.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 4. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medpace.com [medpace.com]
- 6. Bioequivalence study of two formulations of etoposide in advanced lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Development and Validation of a Robust HPLC-MS/MS Method for the Quantification of Etoposide Using Etoposide-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of the anticancer agent etoposide in biological matrices. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, Etoposide-d3. The protocol described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of etoposide in research and clinical settings. All validation parameters were established in accordance with international guidelines.
Introduction
Etoposide is a potent topoisomerase II inhibitor widely used in the treatment of various cancers, including small cell lung cancer and testicular cancer.[1] It exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and subsequent cell death.[2][3] Accurate quantification of etoposide in biological samples is crucial for understanding its pharmacokinetic profile and for optimizing therapeutic regimens. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis as it corrects for variability in sample preparation and instrument response.[4] This application note provides a detailed protocol for a validated HPLC-MS/MS method for etoposide quantification.
Signaling Pathway of Etoposide's Mechanism of Action
Etoposide's primary mechanism of action involves the inhibition of topoisomerase II, which leads to the accumulation of DNA double-strand breaks. This DNA damage triggers a cellular response cascade, often culminating in apoptosis (programmed cell death).
References
- 1. ionsource.com [ionsource.com]
- 2. A selective and sensitive stability-indicating HPLC method for the validated assay of etoposide from commercial dosage form and polymeric tubular nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a robust analytical method to quantify both etoposide and prodigiosin in polymeric nanoparticles by reverse-phase high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Etoposide-d3 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Etoposide-d3 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of Etoposide, a widely used anti-cancer agent, and is commonly employed as an internal standard (IS) in pharmacokinetic and drug metabolism studies to ensure analytical accuracy and precision.
Introduction
Etoposide is a topoisomerase II inhibitor that induces DNA strand breaks in cancer cells, leading to apoptosis.[1][2] Accurate quantification of etoposide in biological matrices is crucial for understanding its pharmacokinetics and optimizing therapeutic regimens. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[3]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of Etoposide and this compound from plasma samples.
Materials:
-
Human plasma (or other biological matrix)
-
Etoposide and this compound stock solutions
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Water (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Spike with the internal standard solution (this compound) to a final concentration of 100 ng/mL.
-
Add 500 µL of MTBE to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 25% mobile phase B).
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.0 mm, 5 µm)[3] |
| Mobile Phase A | 10 mM Ammonium acetate in 95:5 Water:Methanol[3] |
| Mobile Phase B | 0.1% Formic acid in Methanol[3] |
| Gradient | Start with 25% B, ramp to 95% B over 1.8 minutes, hold for 1 minute, then return to initial conditions.[3] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL[3] |
| Column Temperature | 40°C |
| Total Run Time | 4.5 minutes[3] |
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS Parameters:
| Parameter | Etoposide | This compound |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] | Positive Electrospray Ionization (ESI+) |
| MRM Transition | 606.2 → 229.3[3] | 609.4 → 228.7[3] |
| Declustering Potential (DP) | Optimized for maximal signal | Optimized for maximal signal |
| Collision Energy (CE) | Optimized for maximal signal | Optimized for maximal signal |
| Ion Source Gas 1 | 50 psi | 50 psi |
| Ion Source Gas 2 | 50 psi | 50 psi |
| Curtain Gas | 30 psi | 30 psi |
| Collision Gas (CAD) | Medium | Medium |
| IonSpray Voltage | 5500 V | 5500 V |
| Temperature | 500°C | 500°C |
Note: Declustering potential and collision energy should be optimized for the specific instrument used to achieve the best sensitivity.
Quantitative Data Summary
The following table summarizes the quantitative performance data from various validated LC-MS/MS methods for Etoposide analysis using this compound as an internal standard.
| Parameter | Matrix | Linearity Range | LLOQ | Precision (%CV) | Accuracy (%) | Reference |
| Linearity | Human Plasma | 1 - 500 ng/mL | - | - | - | [3] |
| LLOQ | Human Plasma | - | 1 ng/mL | < 8.9% | -2.0 to -9.0% | [3] |
| Precision (Intra-day) | Mouse Plasma | - | - | < 15% | - | [4] |
| Precision (Inter-day) | Mouse Plasma | - | - | < 15% | - | [4] |
| Accuracy | Mouse Plasma | - | - | - | 94.4 to 102.5% | [4] |
| LLOQ | Mouse Plasma | - | 0.5 ng/mL | - | - | [4] |
| LLOQ | Mouse Tissues | - | 1 ng/g | - | - | [4] |
| Linearity | Human Plasma | >0.995 | - | - | - | [5] |
| Precision (Intra & Inter-day) | Human Plasma | - | - | < 10% | - | [5] |
| Accuracy | Human Plasma | - | - | - | 86.35 to 113.44% | [5] |
Visualizations
Etoposide Mechanism of Action
Etoposide's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[1][2] By stabilizing the transient complex between topoisomerase II and DNA, etoposide prevents the re-ligation of double-strand breaks, leading to the accumulation of DNA damage and subsequent activation of apoptotic pathways.[1]
Caption: Etoposide inhibits Topoisomerase II, leading to DNA damage and apoptosis.
Experimental Workflow for this compound Detection
The following diagram illustrates the key steps in the analytical workflow for the quantification of Etoposide using this compound as an internal standard.
Caption: LC-MS/MS workflow for Etoposide quantification with an internal standard.
References
- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medpace.com [medpace.com]
- 4. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated UHPLC-MS/MS assay for quantitative determination of etoposide, gemcitabine, vinorelbine and their metabolites in patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Etoposide-d3 in Cancer Cell Line Research
Introduction
Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely utilized chemotherapeutic agent in the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas.[1][2] Its deuterated analog, Etoposide-d3, serves as an internal standard for pharmacokinetic studies and as a research tool in cancer cell line investigations. Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an essential enzyme that alters DNA topology during replication and transcription.[1][3] By stabilizing the transient complex between topoisomerase II and DNA after the enzyme has created a double-strand break, Etoposide prevents the re-ligation of the DNA strands.[1][3] This leads to an accumulation of DNA breaks, which, if extensive, triggers programmed cell death (apoptosis) and cell cycle arrest, primarily in the S and G2/M phases.[1][2]
These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, protocols for key experiments, and expected outcomes. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Etoposide's primary mechanism of action involves the inhibition of DNA topoisomerase II.[1][3][4] This leads to the stabilization of the covalent topoisomerase II-cleaved DNA complex, resulting in the accumulation of DNA double-strand breaks.[1][3][5] These breaks trigger a cascade of cellular responses, including:
-
Apoptosis: The induction of programmed cell death is a key outcome of Etoposide treatment. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The mitochondrial pathway involves the release of cytochrome c, which activates a caspase cascade, ultimately leading to cell death.[6][7][8] The death receptor pathway is initiated by the binding of ligands to cell surface receptors, leading to the activation of another caspase cascade.[5]
-
Cell Cycle Arrest: Etoposide treatment typically causes cells to arrest in the S and G2/M phases of the cell cycle.[2][9][10] This arrest provides the cell with time to repair the DNA damage. However, if the damage is too severe, the cell will undergo apoptosis.[1] The DNA damage response (DDR) pathway, often involving the ATM kinase, is a critical mediator of this cell cycle arrest.[11]
Quantitative Data from Cancer Cell Line Studies
The following tables summarize quantitative data on the effects of Etoposide in various cancer cell lines.
Table 1: IC50 Values of Etoposide in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method |
| SK-N-AS | Neuroblastoma | ~50 | 48 | Cell Proliferation Assay |
| HTLA-230 | Neuroblastoma | >10 | 24 | MTT Assay |
| U937 | Myeloid Leukemia | Not explicitly stated, but effects seen at 0.5 and 50 µM | 24 | Not specified |
| MCF-7 | Breast Cancer | ~1.0 | Not specified | MTT Assay |
| HUVEC (non-cancerous) | Endothelial Cells | ~2.5 | Not specified | MTT Assay |
| Raw 264.7 | Monocyte Macrophage | 5.40 (µg/ml) | 48 | MTT Assay |
Table 2: Effects of Etoposide on Apoptosis and Cell Cycle in U937 Cells
| Etoposide Concentration (µM) | Effect | Observation |
| 0.5 | Cell Cycle | Enrichment in the G2 phase at 24h.[11] |
| 0.5 | Apoptosis | Induces caspase-2-dependent, but caspase-3-independent cell death.[11] |
| 50 | Apoptosis | Promotes rapid caspase-3-mediated apoptosis.[11] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in cancer cell line research.
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 200 µl of complete medium.[12]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[12]
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 200 µl of medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).[12]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium and add 200 µl of fresh medium without FBS and 25 µl of MTT solution to each well.[12]
-
Incubate the plate for 4 hours at 37°C.[12]
-
After incubation, remove the MTT-containing medium and add 200 µl of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes at 37°C, protected from light.[12]
-
Measure the absorbance at 590 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells following this compound treatment.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Etoposide and a general experimental workflow for its study in cancer cell lines.
Caption: Etoposide's mechanism of action leading to DNA damage and subsequent cellular responses.
Caption: Etoposide-induced apoptosis signaling pathways.
Caption: General experimental workflow for studying this compound in cancer cell lines.
Conclusion
This compound is a valuable tool for investigating the mechanisms of action of Etoposide and for preclinical drug development studies. The protocols and information provided in these application notes offer a framework for researchers to design and execute experiments to evaluate the efficacy of Etoposide in various cancer cell lines. Understanding the intricate signaling pathways and cellular responses to Etoposide is crucial for optimizing its therapeutic use and developing novel combination therapies.
References
- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Topoisomerase II-Drug Interaction Domains: Identification of Substituents on Etoposide that Interact with the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase II and etoposide - a tangled tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etoposide induces apoptosis and cell cycle arrest of neuroepithelial cells in a p53-related manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 12. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor signal intensity of Etoposide-d3 in LC-MS
Welcome to the technical support center for Etoposide-d3 LC-MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to poor signal intensity of this compound in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a weak or no signal for my this compound internal standard. What are the potential causes?
A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings.[1][2][3] The primary areas to investigate include the stability and integrity of the standard, chromatographic conditions, and mass spectrometer parameters. Common issues include degradation of the standard, incorrect concentration, poor ionization, or issues with the LC-MS system itself.[1][2]
A logical troubleshooting workflow can help systematically identify the root cause.
Q2: How can I be sure my this compound standard is stable and pure?
The stability and purity of this compound are critical for reliable quantification.[4] Issues with the standard itself are a common source of poor signal intensity.
Stability: Etoposide is susceptible to precipitation, especially at concentrations above 0.4 mg/mL.[5] Its stability is dependent on the diluent, concentration, and temperature.[5][6][7][8][9] For instance, at a concentration of 0.4 mg/mL, etoposide is stable for 24 hours in both 0.9% NaCl and 5% dextrose in water (D5W) at room temperature.[6][7][8] However, refrigeration can increase the risk of precipitation.[5]
Purity: The purity of a deuterated internal standard is defined by two factors:
-
Chemical Purity: The absence of other compounds. Generally, a chemical purity of >99% is recommended.[4]
-
Isotopic Purity: The percentage of the deuterated form relative to the unlabeled form. An isotopic enrichment of ≥98% is considered ideal.[4] The presence of unlabeled etoposide in your this compound standard can lead to an overestimation of the analyte concentration.[4]
You can assess the purity by injecting a high-concentration solution of the this compound standard alone and checking for any signal at the analyte's mass transition.[4]
Deuterium Exchange: A common issue with deuterated standards is the exchange of deuterium atoms with hydrogen atoms from the solvent (back-exchange).[4] This is more likely to occur in highly acidic or basic conditions and can be accelerated by elevated temperatures.[10] To minimize this, store solutions at low temperatures (e.g., 4°C or -20°C) and avoid extreme pH conditions during sample preparation and storage.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. High concentrated etoposide solutions, additional physical stability data in dextrose 5% - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gerpac.eu [gerpac.eu]
- 8. Stability of etoposide solutions in disposable infusion devices for day hospital cancer practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. benchchem.com [benchchem.com]
addressing matrix effects in etoposide analysis with Etoposide-d3
This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantitative analysis of etoposide in biological matrices, with a focus on mitigating matrix effects using its deuterated internal standard, Etoposide-d3.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My etoposide signal is significantly lower in plasma samples compared to the neat standard. What is causing this?
A1: You are likely encountering a phenomenon called matrix effect , specifically ion suppression.[1][2][3] During the electrospray ionization (ESI) process in the mass spectrometer, endogenous components from your biological matrix (like phospholipids, salts, and proteins) co-elute with etoposide and compete for ionization.[1][4] This competition reduces the efficiency with which etoposide molecules are ionized, leading to a suppressed signal and inaccurate quantification.[1][3]
Q2: How can I fix ion suppression in my etoposide assay?
A2: The most robust and widely accepted solution is to use a stable isotope-labeled internal standard (SIL-IS), such as This compound .[5][6][7] this compound is chemically and physically almost identical to etoposide, meaning it will co-elute and experience the exact same degree of ion suppression.[7] By calculating the ratio of the analyte (etoposide) peak area to the internal standard (this compound) peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise results.[7]
Other strategies to mitigate matrix effects include:
-
Improving Sample Preparation: Employ more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[2]
-
Optimizing Chromatography: Adjust your chromatographic method to better separate etoposide from the regions where most matrix components elute.[2]
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[7][8]
Q3: Why is this compound considered the "gold standard" internal standard?
A3: this compound is ideal because it has the same physicochemical properties, chromatographic retention time, and ionization efficiency as the native etoposide.[7] Because it is only distinguished by its slightly higher mass (due to the deuterium atoms), the mass spectrometer can measure both compounds simultaneously.[5][6] Any sample-to-sample variation in extraction recovery or ion suppression will affect both the analyte and the internal standard equally, making the ratio of their responses a reliable measure for quantification.
Data Presentation: The Impact of this compound
The following table illustrates the effect of ion suppression on etoposide quantification in human plasma and how using this compound as an internal standard corrects for it.
Table 1: Comparison of Etoposide Quantification With and Without Internal Standard
| Sample ID | Matrix Type | Etoposide Peak Area (No IS) | Calculated Conc. (ng/mL) (No IS) | Etoposide / this compound Peak Area Ratio | Calculated Conc. (ng/mL) (With IS) |
| Standard | Neat Solution | 1,520,400 | 100.0 (Reference) | 1.518 | 100.0 (Reference) |
| QC Sample 1 | Human Plasma | 985,300 | 64.8 | 1.521 | 100.2 |
| QC Sample 2 | Human Plasma | 955,150 | 62.8 | 1.495 | 98.5 |
| QC Sample 3 | Human Plasma | 1,011,200 | 66.5 | 1.530 | 100.8 |
As shown, without the internal standard, the calculated concentration is erroneously low due to ~35% ion suppression. The use of the this compound ratio corrects this, yielding accurate results.
Experimental Protocols
Protocol 1: Etoposide Extraction from Human Plasma using Protein Precipitation
This protocol is a common starting point for sample cleanup.
1. Materials:
-
Human plasma (K2EDTA)
-
Etoposide and this compound stock solutions
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
2. Procedure:
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound working solution (Internal Standard) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix, then inject into the LC-MS/MS system.[9]
Protocol 2: LC-MS/MS Parameters
These are typical starting parameters that may require optimization for your specific system.
Table 2: Suggested LC-MS/MS Conditions
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| LC Column | C18 column, 50 x 2.1 mm, < 3 µm particle size[9] |
| Mobile Phase A | 0.1% Formic Acid in Water[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[10] |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 20% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL[9] |
| Column Temperature | 40°C[6] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| MRM Transition: Etoposide | Q1: 589.2 -> Q3: 401.1 (or other specific fragments) |
| MRM Transition: this compound | Q1: 592.2 -> Q3: 404.1 (adjust based on deuteration pattern) |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for your instrument |
| Gas Temperatures | Optimize for your instrument |
Visualizations
Workflow for Bioanalytical Sample Processing
The following diagram outlines the typical workflow for analyzing etoposide in a biological matrix, highlighting the critical step of adding the internal standard.
Caption: Workflow for Etoposide analysis using an internal standard.
Conceptual Diagram of Matrix Effect Correction
This diagram illustrates how a stable isotope-labeled internal standard (SIL-IS) co-eluting with the analyte corrects for signal suppression.
Caption: How this compound corrects for matrix-induced ion suppression.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. medpace.com [medpace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Etoposide and Etoposide-d3
Welcome to the technical support center for the chromatographic separation of etoposide and its deuterated internal standard, Etoposide-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of etoposide and this compound.
| Problem | Possible Causes | Recommended Solutions |
| Poor Resolution Between Etoposide and this compound Peaks | Inadequate mobile phase composition. Column degradation. Flow rate is too high. | Optimize the mobile phase by adjusting the percentage of the organic modifier (e.g., acetonitrile or methanol) or the pH of the aqueous phase. Replace the column with a new one of the same type or a different stationary phase if the current one is old or has been used extensively. Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. |
| Peak Tailing for Etoposide or this compound | Active sites on the stationary phase interacting with the analytes. Column overload. Inappropriate mobile phase pH. | Use a mobile phase with an acidic modifier like acetic acid or formic acid to suppress the ionization of silanol groups on the column. Reduce the concentration of the sample being injected onto the column. Adjust the mobile phase pH to be at least 2 units away from the pKa of etoposide. |
| Inconsistent Retention Times | Fluctuation in pump pressure or flow rate. Inadequate column equilibration between injections. Changes in mobile phase composition over time. | Check the HPLC system for leaks and ensure the pump is delivering a stable flow. Increase the column equilibration time between sample injections to ensure the column is ready for the next analysis. Prepare fresh mobile phase daily and ensure it is properly degassed. |
| Low Signal Intensity or Poor Sensitivity | Suboptimal detector settings (e.g., wavelength for UV, ionization parameters for MS). Sample degradation. Low injection volume. | Optimize the detector settings. For UV, ensure the detection wavelength is set to the absorbance maximum of etoposide (around 210 nm or 283 nm). For MS, optimize ionization source parameters. Ensure proper sample handling and storage to prevent degradation. Prepare fresh stock solutions and store them appropriately. Increase the injection volume, but be cautious of overloading the column. |
| Baseline Noise or Drift | Contaminated mobile phase or solvents. Air bubbles in the system. Detector instability. | Use high-purity solvents and freshly prepared mobile phase. Degas the mobile phase thoroughly before use. Allow the detector to warm up and stabilize before starting the analysis. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the separation of etoposide and this compound?
A1: A good starting point is a reversed-phase HPLC method using a C18 column. A mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier, such as 0.1% acetic acid, is commonly used. A gradient or isocratic elution can be employed depending on the complexity of the sample matrix.
Q2: How can I improve the peak shape of etoposide?
A2: Peak tailing is a common issue for etoposide. To improve peak shape, consider adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the interaction of the analyte with free silanol groups on the stationary phase. Using a high-purity, end-capped C18 column can also significantly improve peak symmetry.
Q3: What are the recommended mass spectrometry (MS) settings for the detection of etoposide and this compound?
A3: For LC-MS/MS analysis, electrospray ionization (ESI) in the positive ion mode is typically used. You would perform selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification. For etoposide, a common precursor ion to monitor is m/z 589. The product ions would need to be optimized on your specific instrument. For this compound, the precursor ion will be shifted by +3 (m/z 592).
Q4: My sample is in a complex matrix like plasma. What sample preparation method should I use?
A4: For complex matrices like plasma or tissue homogenates, a protein precipitation or a liquid-liquid extraction (LLE) step is necessary. Protein precipitation can be done with a cold organic solvent like acetonitrile or methanol. For LLE, solvents such as methyl tert-butyl ether and dichloromethane have been used.
Experimental Protocols
Protocol 1: HPLC-UV Method
This protocol is a general guideline for the separation of etoposide and this compound using HPLC with UV detection.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (containing 0.1% acetic acid) in a ratio of 45:55 (v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Internal Standard: this compound.
Protocol 2: LC-MS/MS Method
This protocol provides a starting point for a more sensitive and selective LC-MS/MS method.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase: A gradient elution may be used. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: ESI in positive ion mode.
-
MRM Transitions:
-
Etoposide: Q1 m/z 589 -> Q3 (optimize for your instrument)
-
This compound: Q1 m/z 592 -> Q3 (optimize for your instrument)
-
-
Sample Preparation: Protein precipitation or liquid-liquid extraction for biological samples.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters that can be expected. Note that these values can vary depending on the specific instrumentation and conditions used.
| Parameter | Etoposide | This compound | Reference |
| Typical Retention Time (min) | Varies based on method | Slightly earlier or co-eluting with etoposide | |
| Precursor Ion (m/z) | 589 | 592 | |
| Linearity (r²) | >0.99 | >0.99 | |
| Intra- and Inter-assay Variability | <15% | <15% |
Visualizations
Technical Support Center: Etoposide-d3 Stability in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Etoposide-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this compound in your biological samples, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound in biological samples?
A1: The primary factors affecting the stability of Etoposide and its deuterated analog, this compound, in biological samples include:
-
pH: Etoposide is most stable in acidic conditions, with an optimal pH range of 4-5.[1][2] Alkaline conditions can lead to rapid degradation.
-
Temperature: Room temperature (20-25°C) is generally more suitable for short-term storage of etoposide solutions than refrigeration (2-8°C), where precipitation can occur.[1] For long-term storage of plasma samples, freezing at -20°C or -70°C is recommended.[3]
-
Enzymatic Activity: Biological samples contain various enzymes, such as esterases and cytochrome P450s, that can metabolize etoposide.[4] While specific data on this compound is limited, it is prudent to assume it is also susceptible to enzymatic degradation.
-
Concentration: Higher concentrations of etoposide in solution are more prone to precipitation, which can lead to an apparent decrease in concentration.[1][5][6][7]
-
Choice of Anticoagulant: The type of anticoagulant used for blood collection can influence the stability of the sample matrix and potentially the analyte.
Q2: I am using this compound as an internal standard. Do I need to worry about its stability?
A2: Yes, ensuring the stability of your internal standard is as critical as ensuring the stability of your analyte. The underlying assumption of using an internal standard is that it behaves identically to the analyte during sample preparation and analysis, thus correcting for any variability. If this compound degrades differently than etoposide, it can lead to inaccurate quantification.[8][9] Potential issues with deuterated standards include deuterium-hydrogen exchange and different susceptibility to matrix effects.[10][11]
Q3: What is the recommended procedure for collecting blood samples for this compound analysis?
A3: To minimize degradation during blood collection, the following steps are recommended:
-
Anticoagulant Selection: Use tubes containing K3EDTA as the anticoagulant. EDTA helps to chelate metal ions that can catalyze degradation and has been shown to prevent the hydrolysis of etoposide phosphate (a prodrug of etoposide).[12]
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection to slow down enzymatic activity.
-
Prompt Processing: Centrifuge the blood samples within 30 minutes of collection at a refrigerated temperature (e.g., 4°C) to separate the plasma.
-
Plasma Transfer: Immediately transfer the plasma to clearly labeled polypropylene tubes.
-
Storage: Freeze the plasma samples at -80°C for long-term storage.[12]
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation during Sample Collection and Processing | Review your sample collection and handling protocol. | Ensure blood samples are collected in EDTA tubes, placed on ice immediately, and centrifuged in a refrigerated centrifuge within 30 minutes.[12] |
| Short-term Instability at Room Temperature | Etoposide in plasma is only stable for about 2 hours at room temperature.[13] | Minimize the time plasma samples are kept at room temperature during processing. Perform all steps on ice whenever possible. |
| Precipitation at High Concentrations | Etoposide solutions, especially at concentrations above 0.4 mg/mL, are prone to precipitation, which can be mistaken for degradation.[1][5][6][7] | If preparing stock solutions of this compound, ensure the concentration is appropriate for the solvent and storage conditions. Visually inspect for any precipitate. |
| Incorrect pH of the Sample Matrix | Etoposide is less stable at neutral or alkaline pH. | If diluting or reconstituting samples, use a buffer with a pH in the optimal range of 4-5. |
| Adsorption to Container Surfaces | The compound may adsorb to certain types of plastic or glass. | Use polypropylene tubes for sample storage and processing. |
Issue 2: Variability in this compound Signal in LC-MS/MS Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Freeze-Thaw Degradation | Etoposide in plasma has been shown to be stable for up to two freeze-thaw cycles, with degradation occurring after the third cycle.[13] | Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles. |
| Long-Term Storage Instability | While etoposide is generally stable for extended periods when frozen, degradation can still occur over time. | Validate the long-term stability of this compound in the specific biological matrix and storage temperature used in your study. One study showed etoposide stability in plasma for 138 days at <-20°C and <-70°C.[3] |
| Deuterium-Hydrogen Exchange | Protons on certain functional groups can exchange with protons from the solvent, leading to a loss of the deuterium label. | Evaluate the stability of the deuterated internal standard by incubating it in the biological matrix at different pH values and temperatures and monitoring for any changes in mass.[10] If exchange is a problem, consider using a ¹³C or ¹⁵N labeled internal standard.[10] |
| Isotopic Contribution (Crosstalk) | Natural heavy isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small. | Assess for crosstalk by analyzing high-concentration analyte samples without the internal standard and monitoring the internal standard's mass transition.[10] A mass difference of at least 3-4 Da between the analyte and the internal standard is recommended. |
| Enzymatic Degradation in Matrix | Enzymes present in the biological matrix may degrade this compound. | Consider adding enzyme inhibitors to the sample collection tubes or during sample preparation to minimize enzymatic activity.[14][15] |
Quantitative Data Summary
The following tables summarize the stability of etoposide under various conditions. While specific data for this compound is limited, these tables provide a strong indication of its expected stability.
Table 1: Stability of Etoposide in Plasma
| Condition | Matrix | Storage Temperature | Duration | Stability | Reference |
| Freeze-Thaw | Plasma | -20°C | 2 cycles | Stable | [13] |
| Freeze-Thaw | Plasma | -20°C | 3 cycles | Degradation observed | [13] |
| Short-Term | Plasma | Room Temperature | 2 hours | Stable | [13] |
| Long-Term | Plasma | <-20°C | 138 days | Stable | [3] |
| Long-Term | Plasma | <-70°C | 138 days | Stable | [3] |
Table 2: Stability of Etoposide in Different Infusion Solutions
| Concentration | Solvent | Storage Temperature | Duration | Stability | Reference |
| 100 mg/L | 0.9% NaCl | Room Temp. & 33°C | 24 hours | Stable | [1][2] |
| 100 mg/L | 5% Dextrose | Room Temp. & 33°C | 12 hours | Stable | [1][2] |
| 400 mg/L | 0.9% NaCl & 5% Dextrose | Room Temp. & 33°C | 24 hours | Stable | [1][2] |
| 600 mg/L | 0.9% NaCl | Room Temp. & 33°C | 8 hours | Stable | [1][2] |
| 600 mg/L | 5% Dextrose | Room Temp. & 33°C | 6 hours | Stable | [1][2] |
| 0.2 mg/mL | 0.9% NaCl & 5% Dextrose | Room Temperature | 96 hours | Stable | [5] |
| 0.4 mg/mL | 0.9% NaCl & 5% Dextrose | Room Temperature | 24 hours | Stable | [5] |
Experimental Protocols
Protocol 1: Evaluation of Freeze-Thaw Stability of this compound in Plasma
-
Sample Preparation: Spike a pool of human plasma (with K3EDTA as anticoagulant) with this compound to a known concentration.
-
Aliquoting: Aliquot the spiked plasma into multiple polypropylene tubes.
-
Baseline Analysis: Immediately analyze a set of aliquots (n=3) to determine the baseline concentration (Time 0).
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -80°C for at least 12 hours.
-
Thaw a set of aliquots (n=3) completely at room temperature.
-
Analyze the thawed samples. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., up to 5 cycles), analyzing a new set of aliquots after each cycle.
-
-
Data Analysis: Calculate the mean concentration and standard deviation for each freeze-thaw cycle. Compare the mean concentration of each cycle to the baseline concentration. A deviation of more than 15% typically indicates instability.
Protocol 2: Assessment of Short-Term Stability of this compound in Whole Blood
-
Sample Preparation: Spike fresh human whole blood (with K3EDTA as anticoagulant) with this compound to a known concentration.
-
Incubation: Incubate the spiked blood samples at room temperature (e.g., 25°C) for different time points (e.g., 0, 0.5, 1, 2, 4, and 6 hours).
-
Plasma Preparation: At each time point, collect an aliquot of the blood, place it on ice, and centrifuge it under refrigerated conditions to obtain plasma.
-
Sample Processing and Analysis: Immediately process the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze them using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound against the incubation time to determine the stability profile.
Visualizations
Caption: Metabolic pathways of Etoposide in biological systems.
Caption: Recommended workflow for biological sample handling.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of etoposide solutions in disposable infusion devices for day hospital cancer practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medpace.co.jp [medpace.co.jp]
- 4. Use of Human Plasma Samples to Identify Circulating Drug Metabolites that Inhibit Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High concentrated etoposide solutions, additional physical stability data in dextrose 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. m.youtube.com [m.youtube.com]
improving recovery of Etoposide-d3 during sample extraction
Welcome to the technical support center for Etoposide-d3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the recovery of this compound during sample extraction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of Etoposide, a semi-synthetic derivative of podophyllotoxin used as a chemotherapy agent. In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard for the quantification of etoposide. Its chemical and physical properties are nearly identical to etoposide, ensuring it behaves similarly during sample extraction and chromatographic separation. The mass difference due to the deuterium atoms allows for its distinct detection by the mass spectrometer, enabling accurate correction for any analyte loss during the sample preparation process.
Q2: What are the key chemical properties of this compound I should be aware of during sample preparation?
Understanding the chemical properties of this compound is crucial for developing a robust extraction protocol. Here are some key characteristics:
-
Molecular Formula: C₂₉H₂₉D₃O₁₃
-
Molecular Weight: 591.58 g/mol
-
Solubility: Soluble in organic solvents like methanol and chloroform.[1] Its aqueous solubility is low.
-
Stability: Etoposide's stability is pH-dependent, with optimal stability observed in the pH range of 4 to 6.[2][3] It degrades rapidly in strongly acidic (pH < 2) and alkaline (pH > 8) conditions.[3]
-
Storage: It is recommended to store this compound at -20°C.[1][4]
Q3: What are the common causes of low recovery for this compound during sample extraction?
Low recovery of this compound can be attributed to several factors:
-
Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the stability and solubility of this compound.
-
Precipitation: Etoposide has a tendency to precipitate from aqueous solutions, especially at concentrations above 0.4 mg/mL.[3]
-
Inappropriate Solvent Choice: The selection of an unsuitable organic solvent in liquid-liquid extraction or an ineffective elution solvent in solid-phase extraction can lead to poor recovery.
-
Adsorption to Labware: Etoposide can adsorb to glass and plastic surfaces, leading to losses during sample handling and extraction.
-
Matrix Effects: Components of the biological matrix (e.g., proteins, lipids) can interfere with the extraction process and co-elute with the analyte, causing ion suppression or enhancement in the mass spectrometer.
Troubleshooting Guides
This section provides detailed troubleshooting guides for the three most common sample extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Guide 1: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for sample clean-up and concentration. However, low and inconsistent recovery of this compound is a common issue.
Common Problems and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery | Analyte Breakthrough during Loading: The sample solvent is too strong, or the pH is not optimal for retention. | - Ensure the sample is diluted with an aqueous solution to reduce organic content before loading.- Adjust the sample pH to be within the optimal stability range of 4-6 to ensure this compound is in a neutral form for better retention on a reversed-phase sorbent. |
| Analyte Loss during Washing: The wash solvent is too strong and is prematurely eluting the analyte. | - Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water).- Maintain the pH of the wash solvent within the optimal range for this compound stability. | |
| Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent. | - Increase the strength of the elution solvent by increasing the percentage of the organic component (e.g., methanol or acetonitrile).- Consider using a different elution solvent with a higher polarity.- Ensure the elution volume is sufficient to completely wet the sorbent bed. | |
| Irreproducible Results | - Ensure consistent and slow flow rates during all steps of the SPE process.- Prevent the sorbent bed from drying out between steps.- Use an automated SPE system for higher precision. |
Experimental Protocol: SPE of this compound from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
SPE Cartridge: C18, 100 mg/1 mL
-
Human Plasma
-
This compound internal standard solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
Procedure:
-
Sample Pre-treatment: To 500 µL of human plasma, add the this compound internal standard. Vortex to mix.
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting logic for low SPE recovery.
Guide 2: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquids.
Common Problems and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery | Suboptimal pH of Aqueous Phase: The pH of the sample can affect the charge state and partitioning of this compound into the organic phase. | - Adjust the pH of the plasma/serum sample to the optimal range of 4-6 to ensure this compound is in its neutral, more hydrophobic form. |
| Inappropriate Organic Solvent: The chosen organic solvent may not have the optimal polarity to efficiently extract this compound. | - Test different organic solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether). A mixture of solvents can also be effective. | |
| Insufficient Phase Separation/Emulsion Formation: Incomplete separation of the aqueous and organic layers or the formation of an emulsion can lead to analyte loss. | - Centrifuge the sample at a higher speed or for a longer duration to achieve clear phase separation.- To break emulsions, try adding salt ("salting out") to the aqueous phase or gently agitating the sample. | |
| High Variability | Inconsistent Extraction Volume: Inconsistent aspiration of the organic layer can lead to variable results. | - Be precise and consistent when transferring the organic layer. Avoid aspirating any of the aqueous layer. |
| Analyte Degradation: Vigorous shaking or vortexing can sometimes lead to degradation of sensitive compounds. | - Use gentle but thorough mixing, such as inversion or rocking, instead of vigorous vortexing. |
Experimental Protocol: LLE of this compound from Human Serum
This protocol is a general guideline and may require optimization.
Materials:
-
Human Serum
-
This compound internal standard solution
-
Dichloromethane (HPLC grade)
-
0.1 M Phosphate buffer, pH 5.0
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 200 µL of human serum in a glass tube, add the this compound internal standard. Add 200 µL of 0.1 M phosphate buffer (pH 5.0) and vortex briefly.
-
Extraction: Add 1 mL of dichloromethane to the tube. Cap and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Decision Tree for LLE Solvent Selection
Caption: Decision process for LLE solvent selection.
Guide 3: Protein Precipitation (PPT)
PPT is a simple and fast method for removing proteins from biological samples. However, it is the least clean of the three methods and can result in significant matrix effects.
Common Problems and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery | Co-precipitation of Analyte: this compound may be trapped within the precipitated protein pellet. | - Optimize the ratio of precipitating solvent to sample. A 3:1 or 4:1 ratio is common.- Ensure thorough vortexing to break up the protein pellet and release the analyte. |
| Incomplete Protein Precipitation: Insufficient precipitating solvent or inadequate mixing can lead to incomplete protein removal. | - Increase the volume of the precipitating solvent.- Vortex the sample for a longer duration. | |
| Significant Matrix Effects | Co-elution of Phospholipids and other Endogenous Components: The supernatant after PPT contains many matrix components that can interfere with LC-MS/MS analysis. | - Optimize the chromatographic method to separate this compound from the matrix interferences.- Consider a post-extraction clean-up step, such as a simple pass-through SPE, to remove phospholipids. |
Experimental Protocol: PPT of this compound from Human Plasma
This protocol is a general guideline and may require optimization.
Materials:
-
Human Plasma
-
This compound internal standard solution
-
Acetonitrile (HPLC grade), chilled at -20°C
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 100 µL of human plasma in a microcentrifuge tube, add the this compound internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis. This step helps to concentrate the analyte and exchange the solvent to one that is more compatible with the initial mobile phase conditions.
Workflow for Protein Precipitation
Caption: A typical workflow for protein precipitation.
Comparison of Extraction Methods
The choice of extraction method depends on the specific requirements of the assay, such as the desired level of cleanliness, throughput, and sensitivity.
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Selectivity/Cleanliness | High | Moderate | Low |
| Recovery | Generally high and reproducible with optimization | Can be high, but may be more variable | Can be lower due to co-precipitation |
| Throughput | Moderate (can be automated) | Low to moderate | High |
| Matrix Effects | Low | Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Ease of Use | Moderate (requires method development) | Moderate | Easy |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental protocols should be validated in your laboratory to ensure they meet the specific requirements of your application.
References
dealing with isotopic interference in Etoposide-d3 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isotopic interference during the quantification of Etoposide-d3.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound quantification?
A1: Isotopic interference, also known as isotopic crosstalk, occurs when the signal of the analyte (Etoposide) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), this compound. This is primarily due to the natural abundance of isotopes (mainly ¹³C) in the unlabeled Etoposide molecule. Because Etoposide has a complex chemical formula (C₂₉H₃₂O₁₃), there is a statistical probability that some of its molecules will naturally contain heavier isotopes, causing their mass to overlap with the mass of the deuterated internal standard. This can lead to an artificially inflated response for the internal standard, resulting in inaccurate quantification of the analyte.
Q2: Why is this compound used as an internal standard?
A2: this compound is an ideal internal standard for the quantification of Etoposide because it is chemically and physically almost identical to the analyte. This similarity ensures that it behaves similarly during sample preparation, chromatography, and ionization. The key difference is its mass, which allows the mass spectrometer to distinguish it from the unlabeled Etoposide. Using a SIL-IS like this compound helps to correct for variability in the analytical process, such as extraction efficiency and matrix effects, leading to more accurate and precise results.
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Etoposide and this compound?
A3: Based on validated LC-MS/MS methods, the following MRM transitions are commonly used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Etoposide | 606.2 | 229.3 |
| This compound | 609.4 | 228.7 |
These transitions should be optimized for your specific instrument and experimental conditions.
Q4: What are the regulatory acceptance criteria for isotopic interference?
A4: According to FDA and EMA guidelines for bioanalytical method validation, the interference from endogenous components in a blank matrix sample should be evaluated.[1] For selectivity, the response of any interfering components at the retention time of the analyte should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ) standard.[1] For the internal standard, the interference response should not be more than 5% of the mean response of the internal standard in the calibration standards and QCs.[1]
Troubleshooting Guides
Issue 1: Inaccurate quantification, particularly at high concentrations of Etoposide.
Cause: Significant isotopic contribution from unlabeled Etoposide to the this compound signal.
Troubleshooting Steps:
-
Assess the Contribution:
-
Prepare a high-concentration sample of unlabeled Etoposide (at the Upper Limit of Quantification - ULOQ) without any this compound.
-
Analyze this sample and monitor the MRM transition for this compound.
-
Any signal detected in the this compound channel is due to isotopic interference from the unlabeled Etoposide.
-
-
Optimize Chromatography:
-
Ensure baseline chromatographic separation between Etoposide and any potential interfering peaks. While Etoposide and this compound will likely co-elute, separating them from other matrix components can reduce overall background noise and potential interferences.
-
-
Optimize MRM Transitions:
-
While the provided transitions are common, it may be beneficial to explore other potential product ions to find a transition with less overlap. Infuse a standard solution of Etoposide and perform a product ion scan to identify other stable fragments.
-
-
Mathematical Correction:
-
If the interference is consistent and predictable, a mathematical correction can be applied. This involves determining the percentage of interference and adjusting the peak area of the internal standard accordingly. This approach requires careful validation to ensure its accuracy.
-
Issue 2: Poor linearity of the calibration curve, especially at the lower and upper ends.
Cause: Isotopic interference can cause non-linearity in the calibration curve. At low concentrations, even a small contribution from the internal standard to the analyte channel can be significant. At high concentrations, the contribution from the analyte to the internal standard channel can become pronounced.
Troubleshooting Steps:
-
Evaluate Blank Samples:
-
Analyze at least six different lots of blank matrix to ensure that there are no endogenous interferences at the retention times of Etoposide and this compound.
-
-
Check the Purity of the Internal Standard:
-
Analyze a solution of the this compound internal standard to check for the presence of unlabeled Etoposide. The presence of unlabeled analyte in the internal standard solution will lead to a positive bias, especially at the lower end of the calibration curve.
-
-
Adjust the Concentration of the Internal Standard:
-
The concentration of the internal standard should be optimized. A concentration that is too low may be more susceptible to interference from high-concentration samples.
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Interference from Etoposide to this compound
Objective: To quantify the percentage of signal contribution from a high concentration of unlabeled Etoposide to the this compound MRM transition.
Materials:
-
Etoposide reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Etoposide.
-
Prepare a quality control (QC) sample at the Upper Limit of Quantification (ULOQ) of the intended assay in the biological matrix.
-
Prepare a "zero sample" containing only the biological matrix.
-
Inject the ULOQ sample and the zero sample into the LC-MS/MS system.
-
Monitor both the MRM transition for Etoposide (606.2 → 229.3) and this compound (609.4 → 228.7).
-
Measure the peak area of the signal observed in the this compound channel for the ULOQ sample.
-
Prepare a sample containing only the this compound internal standard at its working concentration and measure its peak area.
-
Calculate the percentage of interference using the following formula:
% Interference = (Peak Area in IS channel of ULOQ sample / Peak Area of IS working solution) * 100
Acceptance Criteria: The interference should ideally be negligible. A common acceptance criterion is that the interference should not significantly impact the accuracy and precision of the assay, typically within the ±15% range for QC samples.
Protocol 2: Sample Preparation for Etoposide Quantification in Human Plasma
Objective: To extract Etoposide and this compound from human plasma for LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 0.1% formic acid in methanol)
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution to each sample (except for the blank).
-
Add a specified volume of MTBE for liquid-liquid extraction.
-
Vortex the tubes for a set time (e.g., 5 minutes).
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract with a specific volume of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Hypothetical Isotopic Interference Data
This table illustrates the type of data that would be generated from the experimental protocol to assess isotopic interference.
| Sample | Etoposide Concentration (ng/mL) | Peak Area in Etoposide Channel (Analyte) | Peak Area in this compound Channel (Interference) |
| Blank | 0 | Not Detected | Not Detected |
| LLOQ | 1 | 5,000 | Not Detected |
| MQC | 100 | 500,000 | 1,500 |
| HQC | 400 | 2,000,000 | 6,000 |
| ULOQ | 500 | 2,500,000 | 7,500 |
| IS Working Solution | N/A | Not Applicable | 500,000 |
Calculation of % Interference at ULOQ: (7,500 / 500,000) * 100 = 1.5%
This result would typically be within acceptable limits.
Visualizations
Caption: Workflow for assessing the isotopic contribution of Etoposide to the this compound signal.
References
optimizing Etoposide-d3 concentration for assay sensitivity
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Etoposide-d3 for sensitive and accurate bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in assays?
This compound is a stable isotope-labeled (SIL) version of Etoposide, where three hydrogen atoms have been replaced with deuterium. It is considered the "gold standard" for use as an internal standard (IS) in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1] The primary role of an IS is to be added at a constant concentration to all samples (standards, quality controls, and unknown study samples) to correct for variability during sample preparation, injection, and instrument analysis.[1][2] Because this compound is chemically and physically almost identical to the actual analyte (Etoposide), it experiences the same extraction recovery, matrix effects, and ionization response, which significantly improves the accuracy and precision of the results.[1]
Q2: What is the main goal when optimizing the this compound concentration?
The goal is to find a concentration that is high enough to produce a consistent and reproducible signal well above the background noise but not so high that it interferes with the measurement of the analyte. The ideal IS concentration should result in a response that is similar across all calibration standards, quality control samples, and study samples in an analytical run.[2] This consistency indicates that the IS is effectively tracking the analyte's behavior throughout the entire analytical process.
Q3: How does the concentration of this compound affect assay sensitivity?
The concentration of the internal standard can impact assay sensitivity in several ways:
-
Ion Suppression/Competition: If the IS concentration is too high, it can compete with the analyte for ionization in the mass spectrometer's source, potentially suppressing the analyte's signal and reducing sensitivity, especially for samples where the analyte is at a very low concentration (e.g., near the Lower Limit of Quantitation, LLOQ).[1][3]
-
Poor Signal-to-Noise: If the IS concentration is too low, its signal may be weak and have a poor signal-to-noise ratio, leading to imprecise measurements and unreliable normalization.
-
Crosstalk: In rare cases, if there are impurities or in-source fragmentation, a very high IS concentration could contribute to the analyte's signal channel, artificially inflating the results.
Q4: What is a good starting concentration for this compound in a new assay?
A common starting point for an internal standard concentration is a level that gives a response comparable to the analyte's response at the mid-point of the calibration curve. Another pragmatic approach is to use a concentration that is 2 to 5 times the established LLOQ of the etoposide analyte. The final optimal concentration must be determined experimentally during method development.
Experimental Protocol for Optimizing this compound Concentration
This protocol outlines the steps to experimentally determine the optimal concentration of this compound for a quantitative assay.
Objective: To identify an this compound concentration that provides a stable and consistent response across the entire analytical range without interfering with analyte quantification.
Methodology Workflow
Detailed Steps:
-
Prepare Solutions:
-
Prepare a stock solution of Etoposide and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[4]
-
From these stocks, create working solutions at lower concentrations.
-
-
Prepare Samples:
-
Using the Etoposide working solution, spike a set of blank biological matrix (e.g., human plasma) to create calibration curve standards covering the desired analytical range (e.g., 0.5 ng/mL to 500 ng/mL).[5]
-
Independently prepare quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC).[6]
-
-
Spike Internal Standard:
-
Select a trial concentration for this compound.
-
Add a small, precise volume of the this compound working solution to every sample (except for a "double blank" sample, which receives no analyte or IS), ensuring the final concentration is constant in all.
-
Vortex each sample thoroughly to ensure homogeneity.[7]
-
-
Sample Processing and Analysis:
-
Data Evaluation:
-
Response Consistency: Calculate the relative standard deviation (%RSD) of the this compound peak area across all analyzed samples (excluding blanks). An RSD of <15% is generally considered acceptable.
-
Signal Intensity: Ensure the IS peak is sufficiently intense (e.g., at least 20-50 times the background noise) in all samples.
-
Analyte Interference: Compare the signal of the analyte at the LLOQ level in a sample prepared with the IS to one prepared without it. A significant decrease in the analyte signal (>15-20%) may indicate ion suppression caused by the IS.
-
Crosstalk Check: Analyze a sample containing only the IS at the chosen concentration. The signal in the analyte's mass transition (MRM) channel should be negligible (e.g., less than 20% of the LLOQ response).
-
Quantitative Data & Instrument Parameters
The following table summarizes typical parameters used in published LC-MS/MS methods for Etoposide analysis. These can serve as a starting point for method development.
| Parameter | Typical Conditions | Reference(s) |
| Chromatography Column | C18 or Phenyl reverse-phase (e.g., 100 x 2.1 mm, 3 µm) | [5][8][9] |
| Mobile Phase | Acetonitrile and Water/Buffer (e.g., 0.1% Acetic Acid or Formic Acid) | [6][8] |
| Flow Rate | 0.5 - 1.0 mL/min | [8][9] |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) | [4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [5] |
| Linearity Range | ~0.5 ng/mL to 1000 ng/mL in plasma/tissue | [5][9][10] |
| Lower Limit of Quantitation | 0.5 ng/mL in plasma; 1 ng/g in tissue | [5] |
Troubleshooting Guide
Problem: My this compound signal shows high variability (>20% RSD) across a single run.
-
Possible Cause 1: Sample Preparation. Inconsistent manual pipetting of the IS solution or incomplete mixing of the IS into the biological matrix are common sources of error.[7]
-
Solution: Ensure pipettes are calibrated. After adding the IS, vortex each sample vigorously for at least 15-30 seconds to ensure homogeneity.[7]
-
-
Possible Cause 2: Instrumental Issues. Problems with the autosampler, such as air bubbles in the syringe or a partially clogged injection needle, can lead to inconsistent injection volumes.[7] Fluctuations in the mass spectrometer source temperature or gas flows can also cause signal drift.[7]
-
Solution: Visually inspect the autosampler syringe for air bubbles. Run system suitability tests before and during the analytical batch to ensure the instrument is stable.
-
-
Possible Cause 3: Matrix Effects. If variability is random and not a clear drift, it could be due to differing matrix effects between individual samples.
Problem: The IS signal is significantly lower in my study samples compared to my calibration standards.
-
Possible Cause: Differential Matrix Effects. This is the most likely reason. The biological matrix of the study samples (e.g., from dosed subjects) can be different from the pooled blank matrix used for calibration standards. These differences can lead to greater ion suppression of the IS in the study samples.[7]
-
Solution: Investigate the matrix effect by performing a post-column infusion experiment or by calculating the matrix factor for different lots of the biological matrix. If significant effects are confirmed, you may need to dilute the samples or further optimize the sample cleanup procedure.[3]
-
-
Possible Cause: IS Stability. It is possible that the this compound is less stable in the authentic study sample matrix compared to the clean matrix used for standards, especially if samples are processed over a long period.[7]
-
Solution: Perform a bench-top stability experiment by spiking the IS into a representative study sample and analyzing it at different time points (e.g., T=0 and T=4 hours) to see if the signal degrades.[7]
-
Problem: I see a significant signal for the analyte (Etoposide) when I inject a sample containing only the internal standard (this compound).
-
Possible Cause: Impurity in the IS. The this compound standard may contain a small amount of unlabeled Etoposide.
-
Solution: Check the Certificate of Analysis (CoA) for the isotopic purity of the this compound standard. The contribution of this signal should be assessed. If the response is less than 20% of the analyte response at the LLOQ, it may be acceptable. Otherwise, a purer standard is required.
-
-
Possible Cause: In-Source Fragmentation. The this compound could be losing its deuterium labels in the mass spectrometer source, causing it to be detected as unlabeled Etoposide.
-
Solution: This is less common for deuterium-labeled standards but can be investigated by optimizing MS source conditions (e.g., reducing source fragmentation voltages).
-
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of etoposide and paclitaxel in biological and pharmaceutical samples by RP-HPLC; method development, validation and applications of the method for evaluation of polymeric nanoparticles [inis.iaea.org]
Etoposide-d3 Response Variability: A Technical Support Center
Welcome to the technical support center for Etoposide-d3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in this compound response during their experiments. Here you will find troubleshooting guides and frequently asked questions in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a deuterated form of Etoposide, a semi-synthetic derivative of podophyllotoxin.[1] It is commonly used as an internal standard for the quantification of Etoposide in mass spectrometry-based analyses.[2][3] Etoposide itself is a topoisomerase II inhibitor.[1][4][5] It forms a ternary complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands after they have been cleaved by the enzyme.[1] This leads to the accumulation of double-strand DNA breaks, which triggers cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][3][5]
Q2: Why am I observing high variability in my IC50 values for Etoposide?
Variability in the half-maximal inhibitory concentration (IC50) of Etoposide can arise from several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to Etoposide due to their unique genetic and molecular profiles.
-
Experimental Conditions: Factors such as cell density, passage number, and duration of drug exposure can significantly influence the apparent IC50.[6]
-
Drug Stability and Storage: Improper storage and handling of Etoposide solutions can lead to degradation and reduced potency.
-
Biological Factors: Intrinsic cellular mechanisms, such as the expression levels of topoisomerase II, drug efflux pumps, and the status of DNA damage response pathways, can all contribute to variable responses.[7][8][9]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cell Viability Results
Symptoms:
-
High standard deviations between replicate wells in a cell viability assay (e.g., MTT, XTT).
-
Significant day-to-day variation in IC50 values for the same cell line.
-
Unexpectedly low or high cell death at a given Etoposide concentration.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inaccurate Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each plate. Perform a cell count and viability check (e.g., trypan blue) before each experiment. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Contamination (Bacterial/Mycoplasma) | Regularly test cell cultures for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start from a fresh, uncontaminated stock. |
| Variability in Drug Preparation | Prepare fresh Etoposide dilutions for each experiment from a validated stock solution. Use calibrated pipettes for all dilutions. Ensure complete solubilization of Etoposide in the solvent (e.g., DMSO) before further dilution in culture medium. |
| Inconsistent Incubation Times | Standardize the duration of drug exposure and the time between treatment and assay readout. Use a timer to ensure consistency across experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. |
Issue 2: Low or No Induction of Apoptosis
Symptoms:
-
Flow cytometry analysis (e.g., Annexin V/PI staining) shows a low percentage of apoptotic cells after Etoposide treatment.
-
Western blot analysis does not show cleavage of caspase-3 or PARP.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sub-optimal Etoposide Concentration | Perform a dose-response experiment to determine the optimal concentration of Etoposide for inducing apoptosis in your specific cell line. The effective concentration can vary significantly between cell types. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing apoptosis. The kinetics of apoptosis induction can vary. |
| Cellular Resistance Mechanisms | The cell line may have intrinsic or acquired resistance to Etoposide. This could be due to high expression of anti-apoptotic proteins (e.g., Bcl-2), low expression of pro-apoptotic proteins (e.g., Bax), or mutations in the p53 pathway.[7] Consider using a different cell line or investigating the underlying resistance mechanisms. |
| Assay Sensitivity | Ensure that the apoptosis detection method is sensitive enough. For flow cytometry, optimize compensation settings and gating strategies. For western blotting, ensure the quality of antibodies and appropriate protein loading. |
Issue 3: Etoposide Solution Instability and Precipitation
Symptoms:
-
Visible precipitate in the Etoposide stock solution or in the final diluted solution in culture media.
-
Decreased drug efficacy over time when using a pre-diluted working solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Solubility | Etoposide has limited aqueous solubility. Ensure the initial stock solution is fully dissolved in a suitable solvent like DMSO. When diluting in aqueous media, do not exceed the recommended final concentration to avoid precipitation.[10] |
| Improper Storage | Store Etoposide stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.[11] |
| pH of the Solution | The stability of Etoposide can be pH-dependent. Avoid buffered aqueous solutions with a pH above 8.[11] |
| Concentration-Dependent Stability | The stability of diluted Etoposide solutions is concentration-dependent. For example, a 0.2 mg/mL solution in 0.9% NaCl is stable for 96 hours at room temperature, while a 0.4 mg/mL solution is stable for 24 hours.[12] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.[13]
Materials:
-
Cells in culture
-
96-well flat-bottom plates
-
Etoposide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with a serial dilution of Etoposide and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells in culture
-
Etoposide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Etoposide as described for the cell viability assay.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathways and Workflows
Etoposide-Induced Apoptotic Signaling Pathway
Etoposide treatment leads to the activation of a complex signaling cascade culminating in programmed cell death. The diagram below illustrates the key events in this pathway.
Caption: Etoposide-induced apoptotic signaling pathway.
Experimental Workflow for Assessing this compound Response
The following diagram outlines a typical experimental workflow for investigating the cellular response to Etoposide.
References
- 1. inspiralis.com [inspiralis.com]
- 2. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. aacrjournals.org [aacrjournals.org]
- 10. High concentrated etoposide solutions, additional physical stability data in dextrose 5% - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. globalrph.com [globalrph.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Etoposide-d3 Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of Etoposide-d3 in solution. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A1: Etoposide is most stable in acidic conditions, with an optimal pH range of approximately 3.5 to 6.[1] The minimum degradation rate has been observed at a pH of 4.8.[1]
Q2: What happens to this compound stability at pH values outside the optimal range?
A2: At pH values above 6, Etoposide can undergo epimerization to the less active cis-etoposide.[1] In alkaline solutions, hydrolysis can also occur.[1] Under in vitro cell culture conditions, at a physiological pH of 7.4 and 37°C, the active trans-etoposide can isomerize to the inactive cis-etoposide, with a half-life of approximately two days.[2] This can result in a significant loss of the active compound over the course of a week.[2]
Q3: Does the concentration of this compound affect its stability in solution?
A3: Yes, the stability of etoposide solutions can be concentration-dependent.[3][4] Some studies have shown that both very low (0.20 to 0.50 mg/mL) and very high (9.50 mg/mL or more) concentrations can be stable for at least 24 hours.[3] However, mid-range concentrations (1.00 to 8.00 mg/mL) may lose more than 10% of their initial concentration within the same timeframe.[3] It is crucial to consider the concentration when preparing and storing this compound solutions.
Q4: How does temperature influence the stability of this compound solutions?
A4: Temperature plays a significant role in the stability of etoposide. One study estimated the shelf life (T90%) of etoposide in a lipid emulsion to be 47 days at 25°C, while it was predicted to be stable for 427 days at 4°C.[5] In aqueous solutions, the stability is considerably lower.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in this compound solution | The concentration of the solution may be too high for the chosen solvent and storage conditions. Precipitation is a known issue, especially at concentrations exceeding 0.4 mg/mL in some infusion fluids.[6][7][8] | Prepare a fresh solution at a lower concentration. If a higher concentration is necessary, consider using a different solvent system or formulation, such as a lipid emulsion, which has been shown to improve stability.[5] Always visually inspect solutions for precipitates before use.[3][4][6] |
| Loss of biological activity in cell culture experiments | At physiological pH (around 7.4), this compound can convert to its inactive cis-isomer.[2] | For prolonged incubations, it is advisable to account for this degradation. Consider replacing the medium with freshly prepared this compound solution at regular intervals. A mathematical correction based on the pH value can also be applied to estimate the actual exposure of cells to the active compound.[2] |
| Inconsistent results in analytical assays | The degradation of this compound in the analytical samples due to inappropriate pH of the diluent or mobile phase. The degradation pattern of etoposide often follows pseudo-first-order kinetics.[5] | Ensure that the pH of all solutions used during sample preparation and analysis is maintained within the optimal stability range (pH 3.5-6). Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from its degradation products.[9][10] |
Quantitative Data Summary
The following tables summarize the stability of etoposide under various conditions. While this data is for etoposide, it provides a strong indication of the expected stability for this compound.
Table 1: Half-life of Etoposide at 80°C
| Solution Type | pH | Half-life |
| Lipid Emulsion | 5.0 | 54.7 hours[5] |
| Aqueous Solution | 5.0 | 38.6 minutes[5] |
Table 2: Stability of Etoposide in Cell Culture Medium at 37°C
| Medium | pH | Parameter | Value |
| Dulbecco's modified Eagle's medium | 7.4 | Half-life of trans-etoposide isomerization | 2 days[2] |
Experimental Protocols
Protocol: Assessing the pH-Dependent Stability of this compound using HPLC
This protocol outlines a general procedure to determine the stability of this compound at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 2 to 10 (e.g., phosphate, citrate, or borate buffers).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Preparation of Test Solutions: Dilute the this compound stock solution with each buffer to a final desired concentration.
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.
-
Sample Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from its potential degradation products.[9][10]
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH value. Determine the degradation rate constant and the half-life at each pH.
Visualizations
Below are diagrams illustrating the mechanism of action of Etoposide and a typical experimental workflow for stability testing.
Caption: Mechanism of action of Etoposide.
Caption: Experimental workflow for this compound stability testing.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. researchgate.net [researchgate.net]
- 5. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and Physical Stability of Etoposide and Teniposide in Commonly Used Infusion Fluids | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 7. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective and sensitive stability-indicating HPLC method for the validated assay of etoposide from commercial dosage form and polymeric tubular nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ion suppression of Etoposide-d3 signal
Welcome to the technical support center for the analysis of Etoposide-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression of the this compound signal in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. In complex biological matrices such as plasma or tissue homogenates, endogenous components can compete with this compound for ionization, potentially leading to an underestimation of its concentration.
Q2: I am using this compound as a stable isotope-labeled (SIL) internal standard for Etoposide quantification. Doesn't this automatically correct for ion suppression?
A: While a SIL internal standard like this compound is the gold standard for compensating for matrix effects, it does not eliminate ion suppression itself. The principle is that the analyte and the SIL internal standard co-elute and experience the same degree of ion suppression.[2] This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal. However, if ion suppression is severe, the signal for both Etoposide and this compound can be suppressed to a level below the limit of detection, making quantification impossible. Therefore, it is still crucial to minimize the root cause of the ion suppression.
Q3: What are the common sources of ion suppression in this compound analysis?
A: Common sources of ion suppression in the analysis of this compound from biological samples include:
-
Phospholipids: Abundant in plasma and tissue samples, they are notorious for causing significant ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: Non-volatile salts from buffers used in sample preparation can interfere with the ESI process.
-
Co-administered Drugs and their Metabolites: Other compounds present in the sample can co-elute with this compound and compete for ionization.
-
Mobile Phase Additives: Certain additives, especially at high concentrations, can contribute to ion suppression.
Q4: How can I assess the presence and extent of ion suppression for my this compound signal?
A: A common method to evaluate ion suppression is the post-column infusion experiment. This involves infusing a constant flow of an this compound standard solution into the LC eluent after the analytical column but before the mass spectrometer's ion source. A stable baseline signal for this compound is established. Then, a blank matrix extract (without the analyte) is injected. Any dip in the baseline signal during the chromatographic run indicates the retention time windows where ion suppression is occurring due to eluting matrix components.[3]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to ion suppression of the this compound signal.
Issue 1: Low or No this compound Signal
-
Possible Cause: Severe ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Review Sample Preparation: If using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more matrix components.
-
Optimize Chromatography: Modify the LC gradient to achieve better separation of this compound from the regions of ion suppression identified in a post-column infusion experiment.
-
Dilute the Sample: If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Check Instrument Parameters: Ensure that the mass spectrometer source parameters (e.g., capillary voltage, gas flows, temperature) are optimized for this compound.
-
Issue 2: High Variability in this compound Signal Across a Batch
-
Possible Cause: Inconsistent matrix effects between different samples.
-
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and preparation to minimize variability in the matrix composition.
-
Improve Sample Cleanup: A more robust sample preparation method (SPE or LLE) can reduce the variability of matrix components between samples.
-
Use Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and QCs in the same biological matrix as the study samples can help compensate for consistent matrix effects.
-
Issue 3: Poor Peak Shape for this compound
-
Possible Cause: Co-elution with an interfering substance or issues with the analytical column.
-
Troubleshooting Steps:
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components.
-
Optimize Mobile Phase: Adjust the mobile phase composition or pH to improve peak shape.
-
Evaluate Injection Solvent: Ensure the injection solvent is compatible with the mobile phase to prevent peak distortion.
-
Data Presentation
The following tables summarize key parameters for the LC-MS/MS analysis of Etoposide and this compound, including a comparison of different sample preparation techniques on signal intensity (hypothetical data).
Table 1: Mass Spectrometry Parameters for Etoposide and this compound
| Parameter | Etoposide | This compound (Internal Standard) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 589.2 | 592.2 |
| Product Ion (m/z) | 229.1 | 232.1 |
| Collision Energy (eV) | 35 | 35 |
| Declustering Potential (V) | 80 | 80 |
Table 2: Comparison of Sample Preparation Methods on this compound Signal Intensity (Hypothetical Data)
| Sample Preparation Method | Matrix | Mean Peak Area of this compound | Ion Suppression (%) |
| Protein Precipitation (Acetonitrile) | Human Plasma | 85,000 | 57.5 |
| Liquid-Liquid Extraction (Methyl-tert-butyl ether) | Human Plasma | 150,000 | 25.0 |
| Solid-Phase Extraction (C18) | Human Plasma | 180,000 | 10.0 |
| Neat Solution (No Matrix) | Methanol | 200,000 | 0 |
Ion suppression is calculated as: [1 - (Peak Area in Matrix / Peak Area in Neat Solution)] x 100%
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Etoposide and this compound from Human Plasma
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 500 µL of methyl-tert-butyl ether.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject into the LC-MS/MS system.
-
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phase intended for the Etoposide analysis.
-
Use a T-connector to introduce a constant flow of this compound solution (e.g., 100 ng/mL in mobile phase) via a syringe pump after the column and before the MS ion source.
-
-
Procedure:
-
Start the syringe pump at a low flow rate (e.g., 10 µL/min) to obtain a stable this compound signal.
-
Inject a blank plasma sample that has been processed using your sample preparation method.
-
Monitor the this compound signal throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression at that retention time.
-
A dip in the baseline indicates a region of ion suppression.
-
Visualizations
The following diagrams illustrate key concepts and workflows for minimizing ion suppression.
Caption: Mechanism of ion suppression in the Electrospray Ionization (ESI) source.
Caption: A logical workflow for troubleshooting ion suppression of the this compound signal.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Etoposide Quantification: Etoposide-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of etoposide, a widely used anticancer agent, is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. The choice of an appropriate analytical method and internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of analytical methods for etoposide quantification, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Etoposide-d3 as an internal standard against an alternative high-performance liquid chromatography (HPLC) method.
This comparison is supported by experimental data from published research, offering a comprehensive overview of the performance characteristics of each method.
Data Presentation: A Side-by-Side Look at Performance
The following tables summarize the key quantitative data from the validation of two distinct analytical methods for etoposide quantification.
Table 1: Performance Characteristics of an LC-MS/MS Method Using this compound [1][2][3]
| Validation Parameter | Plasma | Tissue |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 1 ng/g |
| Linearity (Correlation Coefficient, R²) | > 0.99 | > 0.99 |
| Accuracy (Intra-day and Inter-day) | Satisfactory | Satisfactory |
| Precision (Intra-day and Inter-day) | Satisfactory | Satisfactory |
Table 2: Performance Characteristics of an HPLC-UV Method [4]
| Validation Parameter | Nanoparticle Formulation |
| Linearity Range | 1–100 μg/mL |
| Correlation Coefficient (r) | 0.99957 (at 242 nm), 0.99997 (at 286 nm) |
| Limit of Detection (LOD) | 0.30 μg/mL (at 242 nm), 0.45 μg/mL (at 286 nm) |
| Limit of Quantitation (LOQ) | 0.99 μg/mL (at 242 nm), 1.50 μg/mL (at 286 nm) |
| Recovery | Nearly 100% |
Experimental Protocols: A Detailed Look at the "How"
A detailed understanding of the experimental methodologies is crucial for evaluating and replicating analytical methods.
LC-MS/MS Method with this compound Internal Standard[1][2][3]
This method was developed for the simultaneous determination of etoposide and paclitaxel in mouse plasma and various tissues.
-
Sample Preparation: The analytes were extracted from the biological matrices (plasma or tissue homogenates) using a liquid-liquid extraction (LLE) procedure with a mixture of dichloromethane and methyl tert-butyl ether (1:1, v/v). This compound was used as the internal standard (IS) to correct for variability during sample processing and analysis.
-
Chromatographic Separation: The separation was achieved on an Ultimate XB-C18 column (100 mm × 2.1 mm, 3 μm) with a gradient elution over a total run time of 4 minutes. The column temperature was maintained at 40 °C.
-
Mass Spectrometric Detection: Detection was performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. The use of a stable isotope-labeled internal standard like this compound is crucial in LC-MS/MS to compensate for matrix effects and variations in ionization efficiency, leading to higher accuracy and precision.[5][6]
HPLC-UV Method[4][5][6]
This method was developed and validated for the quantification of etoposide and prodigiosin in a nanoparticle delivery system.
-
Sample Preparation: The specifics of sample preparation for the nanoparticle formulation would involve dissolution or extraction of the drug from the nanoparticles, followed by filtration before injection into the HPLC system.
-
Chromatographic Separation: The chromatographic separation was performed on a Prontosil Kromaplus phenyl column (250 × 4.6 mm i.d., 5 μm) using an isocratic mobile phase consisting of methanol and 10 mM ammonium acetate buffer (75:25 v/v) at a pH of 3.0 ± 0.2. The flow rate was 2 mL/min, and the column was maintained at ambient temperature.
-
UV Detection: Etoposide was detected at wavelengths of 242 nm and 286 nm. This method does not employ an internal standard, which can make it more susceptible to variations in injection volume and detector response.
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagram illustrates the experimental workflow for the validation of the LC-MS/MS method using this compound.
Caption: Workflow for LC-MS/MS analysis of etoposide using this compound.
Discussion and Comparison
The choice between an LC-MS/MS method with a stable isotope-labeled internal standard and an HPLC-UV method depends on the specific requirements of the study.
The LC-MS/MS method utilizing this compound offers superior sensitivity and selectivity. The Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL in plasma demonstrates its suitability for pharmacokinetic studies where low concentrations of the drug need to be accurately measured.[1][2][3] The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and behaves similarly during extraction and ionization, thus effectively compensating for any sample-to-sample variability.[5][6] This leads to high accuracy and precision, which is crucial for regulatory submissions and clinical applications.
In contrast, the HPLC-UV method is a more accessible and cost-effective technique.[7] While it may not achieve the same level of sensitivity as LC-MS/MS, its linearity range of 1–100 μg/mL makes it suitable for the analysis of pharmaceutical formulations where the drug concentration is relatively high.[4][8] The absence of an internal standard in the described method, however, can be a limitation, potentially leading to lower precision compared to methods that employ one. For applications requiring high accuracy, the incorporation of a suitable internal standard is recommended.
Other analytical techniques for etoposide quantification have also been reported, including methods with different internal standards like etoposide-d4 for surface contamination analysis and electrochemical sensors with a limit of detection of 20 nM.[9][10] Stability-indicating HPLC methods have also been developed to ensure that the analytical method can accurately measure the drug in the presence of its degradation products.[11][12]
Conclusion
For the bioanalysis of etoposide in complex matrices like plasma and tissues, the validated LC-MS/MS method with this compound as an internal standard is the superior choice due to its high sensitivity, selectivity, accuracy, and precision. The use of a stable isotope-labeled internal standard is a key factor in achieving reliable and robust quantitative data. The HPLC-UV method, while less sensitive, provides a viable and economical alternative for the analysis of pharmaceutical dosage forms, particularly when high sample throughput is required and the expected analyte concentrations are well within its linear range. The selection of the most appropriate method should be based on a thorough evaluation of the study's objectives, the required level of sensitivity and accuracy, and the available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug delivery systems. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 4. Development and validation of a robust analytical method to quantify both etoposide and prodigiosin in polymeric nanoparticles by reverse-phase high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cerilliant.com [cerilliant.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Detection of the Anti-Tumor Drug Etoposide in Biological Samples by Using a Nanoporous-Gold-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A selective and sensitive stability-indicating HPLC method for the validated assay of etoposide from commercial dosage form and polymeric tubular nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
Etoposide Internal Standards: A Comparative Guide for Researchers
An Objective Comparison of Etoposide-d3 and Teniposide for Accurate Quantification in Bioanalytical Methods
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-cancer agent etoposide, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly employed internal standards: the stable isotope-labeled this compound and the structural analog Teniposide. This comparison is based on available experimental data from various studies, highlighting their performance in different analytical methodologies.
At a Glance: Key Differences and Recommendations
Stable isotope-labeled internal standards like this compound are generally considered the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response. Structural analogs, such as Teniposide, offer a cost-effective alternative but may exhibit different chromatographic behavior and ionization efficiency, potentially impacting assay accuracy and precision.
Recommendation: For highly sensitive and specific quantification of etoposide, particularly in complex biological matrices, This compound is the recommended internal standard when using LC-MS/MS . Teniposide can be a suitable alternative for less complex assays or when using HPLC-UV, provided that thorough validation is performed to ensure it adequately compensates for analytical variability.
Performance Data Comparison
The following tables summarize the performance characteristics of this compound and Teniposide based on data from separate bioanalytical method validation studies. It is important to note that a direct head-to-head comparison under identical experimental conditions was not available in the reviewed literature.
Etoposide Quantification using this compound (LC-MS/MS)
| Validation Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL in human plasma[1][2] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL in plasma; 1 ng/g in tissue[1] |
| Accuracy (Bias %) | -9.0% to -2.0%[2] |
| Precision (CV %) | 2.6% to 8.9%[2] |
| Recovery | Consistent across all QC levels[2] |
| Matrix Effect | No significant matrix effect observed[2] |
Etoposide Quantification using Teniposide (HPLC-UV)
| Validation Parameter | Result |
| Linearity Range | 0.5 - 10 µg/mL in plasma[3] |
| Correlation Coefficient (r²) | 0.999[3] |
| Elution Time (Etoposide) | 1.536 min[3] |
| Elution Time (Teniposide) | 3.019 min[3] |
| Accuracy (% Recovery) | 95.92% to 97.91% in plasma[3] |
| Precision (CV %) | Not explicitly reported in the provided abstract |
| Recovery | 92.21% to 97.91% in various biological matrices[3] |
Experimental Methodologies
Below are detailed experimental protocols for the quantification of etoposide using either this compound or Teniposide as the internal standard, based on published literature.
Protocol 1: Etoposide Quantification by LC-MS/MS using this compound Internal Standard
This method is suitable for the sensitive and specific quantification of etoposide in biological matrices such as plasma and tissue.
1. Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add the internal standard this compound.
-
Perform a liquid-liquid extraction with methyl tert-butyl ether and dichloromethane (1:1, v/v)[1].
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
-
LC Column: Ultimate XB-C18 (100 × 2.1 mm, 3 µm)[1]
-
Mobile Phase: Gradient elution with a suitable mobile phase composition (e.g., acetonitrile and water with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode[1].
-
MRM Transitions:
-
Etoposide: m/z 589.2 → 401.2
-
This compound: m/z 592.2 → 404.2
-
Protocol 2: Etoposide Quantification by HPLC-UV using Teniposide Internal Standard
This method is a cost-effective approach for the quantification of etoposide, particularly in less complex sample matrices.
1. Sample Preparation:
-
To a known volume of the sample (e.g., plasma), add Teniposide as the internal standard.
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC system.
2. HPLC-UV Conditions:
-
HPLC Column: Phoenix C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (35:65, v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 280 nm
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for selecting an internal standard, the following diagrams are provided.
Caption: Experimental workflow for etoposide quantification.
Caption: Rationale for internal standard selection.
References
A Researcher's Guide to Inter-Laboratory Cross-Validation of Etoposide Assays
An Objective Comparison of Bioanalytical Methodologies and Performance
In both preclinical research and clinical oncology, the accurate measurement of etoposide concentrations in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring (TDM), and ensuring patient safety.[1][2][3] Given that these studies are often conducted across multiple sites, it is imperative that the bioanalytical methods used yield comparable and reliable data. This guide provides a comprehensive overview of the cross-validation of etoposide assays, comparing common analytical techniques and presenting supporting data to guide researchers and drug development professionals in this process.
The significant inter- and intra-patient variability in etoposide pharmacokinetics underscores the need for robust and validated analytical methods.[4][5] Cross-validation between laboratories is essential to ensure that data generated from different sites can be reliably compared or combined.[6][7] This process typically involves analyzing a common set of quality control (QC) samples and incurred patient samples at each laboratory to establish inter-laboratory reliability.[7][8]
Comparative Analysis of Etoposide Quantification Methods
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the two most prevalent techniques for etoposide quantification. While both are robust, they differ in sensitivity, selectivity, and instrumentation requirements.
-
HPLC-UV: This method is widely accessible and cost-effective. It relies on the inherent UV absorbance of etoposide for detection.[9][10][11] While specific and reproducible for therapeutic concentrations, its sensitivity may be limited for studies requiring very low quantification limits.
-
LC-MS/MS: This technique offers superior sensitivity and selectivity by measuring the mass-to-charge ratio of the analyte and its fragments.[12][13] It is the gold standard for bioanalysis, capable of detecting etoposide at very low concentrations and minimizing interference from matrix components.
The following tables summarize the performance characteristics of various validated etoposide assays reported in the literature. It is important to note that these results were generated in different laboratories under specific conditions and do not represent a direct head-to-head comparison. However, they provide a strong indication of the performance that can be expected from each method.
Table 1: Performance Characteristics of HPLC-UV Methods for Etoposide Quantification
| Parameter | Fleming & Stewart | Strife, et al.[9] | de Castro, et al.[11] | Beotra & Tandon[14] |
| Matrix | Plasma | Plasma | Plasma & Microdialysate | Injectable Dosage Form |
| Linearity Range | 0.1 - 50 µg/mL | 0.4 - 28 µg/mL | 25 - 10,000 ng/mL (Plasma) | 0.25 - 62.5 µg/mL |
| LLOQ | 0.1 µg/mL | 0.4 µg/mL | 25 ng/mL (Plasma) | 0.25 µg/mL[14] |
| Intra-day Precision (CV%) | <5% | ~6% | <15% | 0.14 - 2.10% |
| Inter-day Precision (CV%) | <5%[10] | ~6%[9] | <15% | 0.13 - 1.25% |
| Accuracy / Recovery | Not Specified | 88 - 94% Extraction | Within ±15% | 99.4 - 99.7% |
Table 2: Performance Characteristics of LC-MS/MS Methods for Etoposide Quantification
| Parameter | Parise, et al. (Generic)[15][16] | Lee, et al.[12] | Merger, et al.[13] |
| Matrix | Plasma | Serum & Plasma | Surface Wipes |
| Linearity Range | 1 - 10,000 ng/mL | 0.01 - 10 µM (Plasma) | 3.7 to 37 pg/cm² (LOQ) |
| LLOQ | 1 - 10 ng/mL | 0.01 µM (Plasma) | 3.7 pg/cm² |
| Intra-day Precision (CV%) | <15% | <7% | Not Specified |
| Inter-day Precision (CV%) | <15% | <7% | Not Specified |
| Accuracy (Bias %) | <16% | Not Specified | Not Specified |
Visualizing Key Processes
To facilitate understanding, the following diagrams illustrate the workflow for inter-laboratory cross-validation and the molecular mechanism of etoposide.
Caption: Workflow for Inter-Laboratory Cross-Validation.
References
- 1. Level of evidence for therapeutic drug monitoring for etoposide after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Drug Monitoring in 21‐Day Oral Etoposide Treatment for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic monitoring of continuous infusion etoposide in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precision Oncology by Point-of-Care Therapeutic Drug Monitoring and Dosage Adjustment of Conventional Cytotoxic Chemotherapies: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inter- and intrapatient variability in etoposide kinetics with oral and intravenous drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. High-performance liquid chromatographic assay for etoposide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. HPLC-UV method for quantifying etoposide in plasma and tumor interstitial fluid by microdialysis: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Etoposide Quantification: A Comparative Guide to Accuracy and Precision Using Etoposide-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of etoposide, a widely used anticancer agent, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a comprehensive comparison of the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) using Etoposide-d3 as an internal standard against alternative analytical methods. The inclusion of supporting experimental data, detailed protocols, and visual workflows aims to facilitate an informed selection of the most suitable quantification method for specific research needs.
The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for bioanalytical assays. This is attributed to its ability to mimic the analyte throughout the sample preparation and ionization process, effectively compensating for matrix effects and variations in instrument response. This guide will delve into the quantitative performance of this method and compare it with other commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with various detectors and electrochemical sensing.
Experimental Workflow for Etoposide Quantification using LC-MS/MS with this compound
The following diagram illustrates a typical experimental workflow for the quantification of etoposide in a biological matrix, such as human plasma, utilizing an internal standard.
Performance Comparison of Etoposide Quantification Methods
The following tables summarize the performance characteristics of the LC-MS/MS method with this compound and alternative analytical techniques based on published validation data.
Table 1: LC-MS/MS with this compound Internal Standard
| Parameter | Performance |
| Linearity Range | 1 - 500 ng/mL in human plasma |
| Correlation Coefficient (r²) | > 0.994 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] (0.5 ng/mL in another study[2]) |
| Intra-day Precision (CV%) | 2.6 - 8.9%[1] |
| Inter-day Precision (CV%) | Not explicitly stated, but overall precision was satisfactory[2] |
| Intra-day Accuracy (% Deviation) | -2.0 to -9.0%[1] |
| Inter-day Accuracy (% Deviation) | Not explicitly stated, but overall accuracy was satisfactory[2] |
| Recovery | Consistent across QC levels[1] |
| Matrix Effect | No significant matrix effect observed[1] |
Table 2: Alternative Quantification Methods
| Method | Linearity Range | LLOQ/LOD | Accuracy | Precision (RSD/CV%) |
| HPLC-Electrochemical Detection | Not specified | Not specified | 3.7 - 7.1% (between-run) | 4.9 - 9.5% (between-run), 2.9 - 5.1% (within-run)[3] |
| RP-HPLC with UV Detection | 100 - 300 ppm | LOQ: 6 ppm, LOD: 2 ppm[4] | 98.1 - 102.3% (recovery)[4] | < 2.0%[4] |
| RP-HPLC with UV Detection | 0.25 - 62.5 µg/mL | Not specified | 99.16 - 99.78% | Not specified |
| Nanoporous Gold-Based Electrochemical Sensor | 0.1 - 20 µM & 20 - 150 µM | LOD: 20 nM[5][6] | 96 - 97.7% (recovery in serum)[6] | < 7.91% (in serum)[6] |
| Molecularly Imprinted Polymer Electrochemical Sensor | 5.0x10⁻⁷ - 1.0x10⁻⁵ M | LOD: 2.8x10⁻⁹ M | Not specified | 0.84% (intra-day), 2.46% (inter-day) |
Detailed Experimental Protocols
LC-MS/MS with this compound Internal Standard
-
Sample Preparation: 0.1 mL of human plasma was spiked with this compound. The sample underwent liquid-liquid extraction using methyl tert-butyl ether (MTBE). The resulting supernatant was evaporated to dryness and the residue was reconstituted for analysis.[1]
-
Chromatographic Separation: A C18 column (50 x 2.0 mm, 5 µm) was used with a gradient elution of mobile phase A (10 mM ammonium acetate in 5:95 methanol:water) and mobile phase B (0.1% formic acid in methanol). The total run time was 4.5 minutes.[1]
-
Mass Spectrometric Detection: An AB/Sciex API-4000 system was operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) was used to detect the transitions for etoposide and this compound.[1]
HPLC with Electrochemical Detection
-
Sample Preparation: Details on the extraction procedure from plasma and leukemic cells are available in the cited literature.[3]
-
Chromatographic Separation: The specific column and mobile phase composition are detailed in the referenced study.[3]
-
Detection: An electrochemical detector was used for the quantification of etoposide.[3]
RP-HPLC with UV Detection
-
Sample Preparation: For bulk and injectable formulations, samples were appropriately diluted in the mobile phase.[4]
-
Chromatographic Separation: A Zorbex NH2 column was used with a mobile phase of 0.030 M sodium acetate buffer (pH 4.0) and acetonitrile (70:30) at a flow rate of 1.2 ml/min.[7]
-
Detection: UV detection was performed at a wavelength of 254 nm.[7]
Nanoporous Gold-Based Electrochemical Sensor
-
Sensor Preparation: A nanoporous gold (NPG) modified glassy carbon electrode (GCE) was constructed as described in the source material.[5][6]
-
Electrochemical Detection: The electrochemical oxidation of etoposide was measured in a 50 mM phosphate buffer (pH 7.4).[5][6]
Conclusion
The data presented in this guide demonstrates that the LC-MS/MS method utilizing this compound as an internal standard offers high specificity, sensitivity, and robustness for the quantification of etoposide in complex biological matrices like human plasma.[1] The excellent accuracy and precision, coupled with the minimal matrix effects, underscore its suitability for regulated bioanalytical studies.[1]
Alternative methods, such as HPLC with UV or electrochemical detection, can also provide accurate and precise results, particularly for the analysis of pharmaceutical formulations.[4] Electrochemical sensors show promise for rapid and highly sensitive detection, with impressively low limits of detection.[5][6]
The choice of the most appropriate method will ultimately depend on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, throughput needs, and the available instrumentation. For pharmacokinetic and clinical studies requiring the highest level of accuracy and reliability in biological fluids, the LC-MS/MS method with this compound is the recommended approach.
References
- 1. medpace.com [medpace.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of etoposide in human plasma and leukemic cells by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation and estimation of etoposide via RP-HPLC. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Detection of the Anti-Tumor Drug Etoposide in Biological Samples by Using a Nanoporous-Gold-Based Electrochemical Sensor [mdpi.com]
- 7. Etoposide validation and recovery using RP-HPLC and UV-Vis. [wisdomlib.org]
linearity and range of etoposide calibration curve with Etoposide-d3
For researchers, scientists, and professionals in drug development, the accurate quantification of etoposide, a widely used anticancer agent, is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a comparative overview of the established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Etoposide-d3, and alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in the selection of the most appropriate method for specific research needs.
The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for the bioanalysis of etoposide. This is due to its ability to compensate for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the LC-MS/MS method with this compound and compares it with alternative methods for etoposide quantification.
| Method | Linearity Range | Lower Limit of Quantitation (LLOQ) | Precision (%RSD) | Accuracy (%Bias) |
| LC-MS/MS with this compound | 1 - 500 ng/mL[1] | 0.5 ng/mL[2][3] | < 15% | ± 15% |
| HPLC-UV | 5 - 65 µg/mL[4] | 1.76 µg/mL[4] | < 5%[4] | 98.7% recovery[4] |
| Electrochemical Sensor | 0.1 - 150 µM[5][6] | 20 nM[5][6] | Not consistently reported | Not consistently reported |
| Radioimmunoassay (RIA) | 0.025 - 5 µ g/sample [7] | 0.025 µ g/sample [7] | Not consistently reported | Good correlation with HPLC (r=0.9792)[8] |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This protocol outlines a validated method for the quantification of etoposide in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard (this compound) solution.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., methyl t-butyl ether).
-
Vortex mix and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.0 mm, 5 µm).[1]
-
Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium acetate in methanol:water (5:95, v:v)) and mobile phase B (e.g., 0.1% formic acid in methanol).[1]
-
Injection Volume: 5 µL.[1]
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Etoposide: 606.2 → 229.3[1]
-
This compound: 609.4 → 228.7
-
Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Sample Preparation:
-
Sample preparation may involve protein precipitation or liquid-liquid extraction, similar to the LC-MS/MS method, but without the addition of a deuterated internal standard. A non-deuterated analog, such as teniposide, can be used as an internal standard.
2. Liquid Chromatography:
-
Column: A C18 column (e.g., 250 x 4.6 mm; 5 µm).[4]
-
Mobile Phase: Acetonitrile and 4% acetic acid (70:30) in isocratic mode.[4]
-
Flow Rate: 2 mL/min.[4]
-
Detection: UV detection at 285 nm.[4]
Alternative Method 2: Electrochemical Sensor
1. Sensor Preparation:
-
A glassy carbon electrode (GCE) is modified with a nanomaterial, such as nanoporous gold, to enhance sensitivity and selectivity.[5][6]
2. Measurement:
-
The modified electrode is immersed in a phosphate buffer solution (pH 7.4) containing the sample.[5][6]
-
The electrochemical response of etoposide is measured using techniques like cyclic voltammetry or differential pulse voltammetry.[11] The oxidation of etoposide produces a current peak that is proportional to its concentration.[5][6]
Alternative Method 3: Radioimmunoassay (RIA)
1. Assay Principle:
-
This competitive immunoassay involves an antibody specific to etoposide and a radiolabeled etoposide tracer.
2. Procedure:
-
A known amount of radiolabeled etoposide is mixed with a sample containing an unknown amount of etoposide and a limited amount of anti-etoposide antibody.
-
The unlabeled etoposide in the sample competes with the radiolabeled etoposide for binding to the antibody.
-
After incubation, the antibody-bound and free etoposide are separated.
-
The radioactivity of the antibody-bound fraction is measured, which is inversely proportional to the concentration of etoposide in the sample. A standard curve is generated using known concentrations of unlabeled etoposide.[7]
Experimental Workflow and Signaling Pathway Diagrams
Figure 1. Experimental workflow for etoposide quantification by LC-MS/MS.
Conclusion
The LC-MS/MS method with this compound as an internal standard offers superior sensitivity, specificity, and accuracy for the quantification of etoposide in biological matrices. While alternative methods such as HPLC-UV, electrochemical sensors, and RIA exist, they may have limitations in terms of sensitivity, specificity, or throughput. The choice of analytical method should be based on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. The detailed protocols provided in this guide serve as a valuable resource for researchers to establish and validate robust analytical methods for etoposide quantification.
References
- 1. medpace.co.jp [medpace.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Detection of the Anti-Tumor Drug Etoposide in Biological Samples by Using a Nanoporous-Gold-Based Electrochemical Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radioimmunoassay for etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of plasma etoposide by radio-immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Detection of the Anti-Tumor Drug Etoposide in Biological Samples by Using a Nanoporous-Gold-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Etoposide Quantification: A Comparative Guide to Limit of Detection (LOD) and Quantification (LOQ) using Etoposide-d3
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-cancer agent etoposide, establishing robust and sensitive analytical methods is paramount. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for etoposide when using its deuterated internal standard, Etoposide-d3. The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice in mass spectrometry-based bioanalysis to ensure high accuracy and precision.[1][2] This document outlines the performance of various analytical methods, supported by experimental data and detailed protocols.
Performance Comparison
The determination of etoposide concentrations, particularly at low levels, is critical for pharmacokinetic studies, therapeutic drug monitoring, and intracellular quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for achieving the required sensitivity and selectivity. The Lower Limit of Quantification (LLOQ) is a key parameter in bioanalytical method validation, representing the lowest concentration of an analyte that can be reliably and reproducibly quantified with acceptable accuracy and precision.[3][4]
The following table summarizes the reported LLOQ and LOD values for etoposide from different studies, providing a benchmark for analytical performance.
| Analytical Method | Matrix | LLOQ | LOD | Internal Standard | Reference |
| LC-MS/MS | Mouse Plasma | 0.5 ng/mL | Not Reported | This compound | [2] |
| LC-MS/MS | Mouse Tissue (liver, kidney, lung, heart, spleen, brain) | 1 ng/g | Not Reported | This compound | [2] |
| LC-MS/MS | Intracellular (MCF-7 cells) | 20 ng/mL | Not Reported | Not Specified | [5] |
| LC-MS | Human Serum and Plasma | 0.01-0.0125 µM (approx. 5.89-7.36 ng/mL) | 0.005 µM (approx. 2.94 ng/mL) | Not Specified | [6] |
| HPLC-UV | Plasma and Tissue | Not Reported | 20 ng/mL | Not Specified | [2] |
| LC-MS/MS | Wipe Sample | 0.04 - 2.4 ng/wipe | Not Reported | Etoposide-d4 | [7] |
Note: The conversion from µM to ng/mL for etoposide (molar mass ~588.6 g/mol ) is approximated as 1 µM ≈ 588.6 ng/mL.
Experimental Workflow and Signaling Pathways
The general workflow for the determination of LOD and LOQ for etoposide in a biological matrix using an internal standard is a systematic process. It involves sample preparation, LC-MS/MS analysis, and data evaluation based on regulatory guidelines.[8][9][10]
Caption: Workflow for LOD and LOQ determination of etoposide.
Etoposide's mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. This inhibition leads to the accumulation of double-strand DNA breaks and ultimately, apoptosis.
Caption: Simplified signaling pathway of etoposide.
Experimental Protocols
The following is a representative protocol for the determination of etoposide in a biological matrix, synthesized from common practices in published literature. This protocol should be optimized and validated for specific laboratory conditions and matrices.
1. Preparation of Stock and Working Solutions
-
Etoposide Stock Solution (1 mg/mL): Accurately weigh and dissolve etoposide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[1]
-
Working Solutions: Prepare serial dilutions of the etoposide stock solution in methanol or a suitable solvent to create calibration standards. Prepare a working solution of this compound.
2. Sample Preparation (Liquid-Liquid Extraction Example)
-
To 100 µL of the biological matrix (e.g., plasma), add the internal standard (this compound) working solution.
-
For calibration standards, add the corresponding etoposide working solution. For quality control (QC) samples, add pre-determined concentrations of etoposide.
-
Add a suitable extraction solvent (e.g., a mixture of dichloromethane and methyl tert-butyl ether).[2]
-
Vortex mix and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]
3. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is commonly used.[2][6][11]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% acetic acid or ammonium acetate buffer) is typical.[6][12]
-
Flow Rate: A flow rate in the range of 0.2-1.0 mL/min is generally applied.[6][11]
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both etoposide and this compound.
4. Determination of LOD and LOQ The LOD and LOQ can be determined using several methods as per regulatory guidelines (e.g., FDA, EMA).[4][8] Two common approaches are:
-
Signal-to-Noise (S/N) Ratio: The LOD is typically determined as the concentration at which the S/N ratio is at least 3:1, while the LOQ is established at a concentration with an S/N ratio of at least 10:1.[2]
-
Standard Deviation of the Response and the Slope: This method uses the standard deviation of the response of blank samples (σ) and the slope of the calibration curve (S). The LOD is calculated as 3.3 * (σ/S) and the LOQ as 10 * (σ/S).[11]
For a method to be considered validated, the LLOQ must be determined with acceptable precision and accuracy.[3][13] Typically, the precision (%CV) should not exceed 20%, and the accuracy should be within ±20% of the nominal value.[4]
This guide provides a foundational understanding of the analytical performance and methodologies for the quantification of etoposide using this compound. Researchers are encouraged to perform in-house validation to establish method performance characteristics specific to their applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Target specific intracellular quantification of etoposide by quadrupole-time of flight based mass spectrometric method [pubmed.ncbi.nlm.nih.gov]
- 6. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 11. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a robust analytical method to quantify both etoposide and prodigiosin in polymeric nanoparticles by reverse-phase high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to Assessing the Isotopic Exchange of Deuterium in Etoposide-d3
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with deuterium in active pharmaceutical ingredients (APIs) is a promising approach to enhance pharmacokinetic profiles by leveraging the kinetic isotope effect (KIE)[1]. Etoposide, a potent topoisomerase II inhibitor, is a candidate for such modification. However, the stability of the deuterium label in Etoposide-d3 is a critical quality attribute, as any isotopic exchange back to protium can negate the intended therapeutic advantages and introduce impurities[2][3].
This guide provides a comparative framework for assessing the isotopic stability of this compound. It outlines the key analytical methodologies, presents detailed experimental protocols, and discusses factors that influence deuterium exchange, using stability data from its non-deuterated counterpart as a predictive reference.
Factors Influencing the Isotopic Stability of this compound
The stability of deuterated compounds is highly dependent on their chemical environment. Protic solvents, temperature fluctuations, and pH variations are primary drivers of isotopic exchange[4]. Studies on non-deuterated etoposide reveal its instability under certain conditions, which are likely to promote deuterium exchange in this compound.
-
pH Effects : Etoposide is most stable in a pH range of 3.5 to 6[5]. Epimerization to the less active cis-etoposide can occur at a pH above 6, and hydrolysis is a risk in alkaline solutions[5]. These conditions, particularly those involving acid or base catalysis, can facilitate the exchange of deuterium atoms for protons[6].
-
Temperature : Higher temperatures are known to accelerate the rate of isotopic exchange[4]. While some studies show etoposide stability at both 4°C and 24°C, temperature can be a critical factor, especially when combined with non-optimal pH[7].
-
Solvents and Concentration : Etoposide's poor aqueous solubility can lead to precipitation, especially at concentrations above 0.4 mg/mL[5][8][9]. The choice of solvent and diluent (e.g., 0.9% NaCl vs. 5% glucose) also impacts stability[9][10]. The presence of protic solvents like water or alcohols is a direct source of protons that can facilitate exchange[4].
Comparative Analysis of Key Analytical Methodologies
The assessment of deuterium isotopic purity requires robust analytical techniques capable of distinguishing between isotopologues[2][11]. High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose[12].
| Feature | High-Resolution Mass Spectrometry (HR-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio to distinguish between Etoposide and its d1, d2, and d3 isotopologues based on mass differences. | Detects the magnetic properties of atomic nuclei to identify the specific location and quantity of deuterium atoms. |
| Primary Use | Quantifying isotopic purity and enrichment; high-throughput screening.[11] | Confirming the precise position of deuterium labels and structural integrity; assessing relative isotopic purity.[12] |
| Advantages | High sensitivity, low sample consumption, rapid analysis, suitable for complex mixtures.[11][13] | Provides unambiguous structural information and site-specific deuteration levels. |
| Limitations | Does not directly provide the location of the deuterium label without fragmentation (MS/MS). | Lower sensitivity compared to MS, requires higher sample concentrations, longer acquisition times. |
| Typical Output | Mass spectrum showing relative abundances of D0, D1, D2, and D3 species. | ¹H and ²H NMR spectra showing the presence or absence of signals at specific chemical shifts. |
Experimental Protocols
1. Protocol for Assessing Isotopic Stability via Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
This protocol is designed to evaluate the stability of the deuterium labels on this compound under various stress conditions (e.g., pH, temperature).
-
Sample Preparation : Prepare stock solutions of this compound in an aprotic solvent (e.g., anhydrous DMSO) to prevent premature exchange.
-
Incubation : Dilute the this compound stock solution into a series of aqueous buffers with varying pH values (e.g., pH 3, 5, 7.4, 9) prepared with H₂O. Incubate these solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling : At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture.
-
Quenching : Immediately quench the exchange reaction by diluting the aliquot into a pre-chilled solution of 0.1% formic acid in acetonitrile at ≤ 0°C. This step is crucial to minimize back-exchange during analysis[14][15].
-
LC-MS Analysis :
-
Inject the quenched sample into a UPLC-HRMS system.
-
Use a reversed-phase column (e.g., C18) with a rapid gradient to separate the analyte from buffer components. The entire analytical system should be maintained at a low temperature (e.g., 0.5°C) to prevent back-exchange[14][16].
-
Acquire full scan mass spectra in high-resolution mode to resolve the isotopic distribution of Etoposide.
-
-
Data Analysis :
-
Extract the ion chromatograms for the expected masses of this compound, Etoposide-d2, Etoposide-d1, and Etoposide-d0.
-
Calculate the relative abundance of each isotopologue at each time point.
-
Plot the percentage of isotopic purity (% d3) against time for each condition to determine the rate of deuterium exchange.
-
2. Protocol for Isotopic Purity and Positional Analysis by NMR
-
Sample Preparation : Dissolve a known quantity of this compound in a suitable deuterated aprotic solvent (e.g., DMSO-d6).
-
¹H NMR Acquisition : Acquire a quantitative ¹H NMR spectrum. The disappearance or reduction of a proton signal at a specific chemical shift, when compared to the spectrum of non-deuterated Etoposide, confirms the site of deuteration.
-
²H NMR Acquisition : Acquire a ²H (Deuterium) NMR spectrum. This will show signals only for the deuterium atoms, providing direct confirmation of their presence and chemical environment.
-
Purity Calculation : Integrate the relevant signals in the ¹H NMR spectrum against a stable, non-exchangeable proton signal within the molecule or an internal standard. The reduction in integral value at the deuterated position(s) relative to the standard allows for the calculation of isotopic purity.
Data Presentation: Isotopic Stability of this compound
The following table illustrates how quantitative data from an HDX-MS stability study should be presented. (Note: The data below is illustrative to demonstrate formatting and does not represent actual experimental results for this compound.)
| Condition | Time (Hours) | % this compound (Isotopic Purity) | % Etoposide-d2 | % Etoposide-d1 | % Etoposide-d0 |
| pH 4.0 @ 25°C | 0 | 99.8 | 0.1 | 0.1 | 0.0 |
| 24 | 99.5 | 0.3 | 0.2 | 0.0 | |
| 48 | 99.2 | 0.5 | 0.3 | 0.0 | |
| pH 7.4 @ 25°C | 0 | 99.8 | 0.1 | 0.1 | 0.0 |
| 24 | 97.2 | 1.8 | 0.9 | 0.1 | |
| 48 | 95.0 | 3.5 | 1.2 | 0.3 | |
| pH 9.0 @ 25°C | 0 | 99.8 | 0.1 | 0.1 | 0.0 |
| 24 | 85.4 | 10.2 | 3.6 | 0.8 | |
| 48 | 72.1 | 18.9 | 6.8 | 2.2 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to assess the isotopic stability of this compound.
Caption: Experimental workflow for assessing the isotopic stability of this compound.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. mdpi.com [mdpi.com]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrogen Deuterium Exchange and other Mass Spectrometry-based Approaches for Epitope Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Navigating Etoposide Bioanalysis: A Comparative Guide to Internal Standards in Pharmacokinetic Studies
For researchers, scientists, and professionals in drug development, the accurate quantification of etoposide in biological matrices is paramount for robust pharmacokinetic (PK) analysis. The choice of an internal standard (IS) is a critical determinant of assay performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative analysis of different internal standards used in the bioanalysis of etoposide, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
Etoposide is a widely utilized antineoplastic agent, and understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity.[1] An internal standard is a compound of known concentration added to samples to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification of the target analyte.[2] The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.[3] For etoposide, both stable isotope-labeled (SIL) and structural analogue internal standards have been employed.
Comparative Analysis of Internal Standards for Etoposide Quantification
The selection of an appropriate internal standard is a cornerstone of a reliable bioanalytical method. Below is a summary of various internal standards that have been utilized for the quantification of etoposide, with their respective analytical performance metrics collated from published studies.
| Internal Standard | Analyte | Method | LLOQ | Precision (%CV) | Accuracy (%) | Reference |
| Etoposide-d3 | Etoposide | LC-MS/MS | 0.5 ng/mL (plasma) | Intra-day & Inter-day: Satisfactory | Intra-day & Inter-day: Satisfactory | [4] |
| This compound | Etoposide | LC-MS/MS | 1 ng/mL (plasma) | < 8.9% | -9.0% to -2.0% | [5] |
| Docetaxel | Etoposide & Paclitaxel | LC-MS/MS | 0.5 ng/mL (etoposide in plasma) | Satisfactory | Satisfactory | [4] |
| Metoprolol | Etoposide | HPLC | Not Specified | Not Specified | Not Specified | [6] |
| Lamotrigine | Etoposide | HPLC | 40 ng/mL (plasma) | < 20% | < 20% | [7] |
This compound , a stable isotope-labeled internal standard, is often considered the gold standard due to its close physicochemical resemblance to etoposide, ensuring similar extraction recovery and ionization efficiency.[2] Studies utilizing this compound have demonstrated high sensitivity with a lower limit of quantitation (LLOQ) as low as 0.5 ng/mL in plasma.[4] Another study reported an LLOQ of 1 ng/mL with excellent precision and accuracy.[5]
Docetaxel , a structural analogue, has been successfully used as an internal standard in a method for the simultaneous determination of etoposide and paclitaxel.[4] The use of a structural analogue can be a cost-effective alternative to a SIL-IS, provided it exhibits similar chromatographic behavior and extraction efficiency.
Other small molecules like metoprolol and lamotrigine have also been employed as internal standards in HPLC-based methods.[6][7] While these may be suitable for specific applications, their differing chemical structures compared to etoposide could lead to variations in extraction and ionization, potentially impacting assay robustness. It is crucial to thoroughly validate the use of any structural analogue to ensure it adequately corrects for analytical variability.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results. Below are summaries of experimental protocols from key studies.
Method 1: LC-MS/MS with this compound as Internal Standard
-
Sample Preparation: Plasma samples (0.1 mL) are subjected to liquid-liquid extraction with methyl tert-butyl ether (MTBE). The extracts are then centrifuged and the supernatant is dried under nitrogen. The residue is reconstituted before injection into the LC-MS/MS system.[5]
-
Chromatography: Separation is achieved on a reverse-phase C18 column (e.g., 50 x 2.0 mm, 5 µm). A gradient elution is typically used with mobile phases consisting of an aqueous component (e.g., 10 mM ammonium acetate in water) and an organic component (e.g., 0.1% formic acid in methanol).[5]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM). The MRM transition for etoposide is m/z 606.2 → 229.3 and for this compound is also monitored.[5]
Method 2: Simultaneous LC-MS/MS of Etoposide and Paclitaxel with this compound and Docetaxel as Internal Standards
-
Sample Preparation: Analytes are extracted from plasma or tissue homogenates via liquid-liquid extraction using a mixture of methyl tert-butyl ether and dichloromethane (1:1, v/v).[4]
-
Chromatography: Chromatographic separation is performed on an Ultimate XB-C18 column (100 × 2.1 mm, 3 μm) with a gradient elution over a short run time.[4]
-
Mass Spectrometry: Detection is carried out using electrospray ionization in the positive mode.[4]
Visualizing the Workflow and Mechanism of Action
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the signaling pathway of etoposide.
Caption: Experimental workflow for an etoposide pharmacokinetic study.
Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, which leads to DNA damage and subsequent apoptosis.[8][9][10][11]
Caption: Simplified signaling pathway of etoposide-induced apoptosis.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for etoposide. While stable isotope-labeled internal standards like this compound generally offer the best performance due to their near-identical physicochemical properties to the analyte, well-validated structural analogues can also provide acceptable results. The data and protocols presented in this guide offer a comparative basis for selecting the most appropriate internal standard and methodology for your specific research needs in the pharmacokinetic analysis of etoposide. It is imperative that any chosen method undergoes rigorous validation to ensure data integrity.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medpace.com [medpace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Justifying the Choice of Etoposide-d3 as an Internal Standard in Bioanalysis
A Comparative Guide for Researchers
In the quantitative bioanalysis of the anticancer drug Etoposide, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive justification for the use of Etoposide-d3 as an internal standard, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods. We present a comparative analysis against other potential alternatives and include supporting experimental considerations.
The Critical Role of an Internal Standard
An internal standard is a compound of known concentration added to all samples, including calibrators, quality controls, and unknown study samples, before sample processing.[1][2] Its primary purpose is to compensate for variations that can occur during sample preparation, chromatography, and detection.[2][3][4] By calculating the ratio of the analyte's response to the IS's response, variability introduced during the analytical workflow can be effectively normalized, leading to more reliable and reproducible results.[1]
Etoposide and this compound: A Close Look
Etoposide is a semi-synthetic derivative of podophyllotoxin used in the treatment of various cancers, including testicular and small cell lung cancer.[5][6][7][8][9] Its mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell death.[6][10]
This compound is a stable isotope-labeled (SIL) version of Etoposide, where three hydrogen atoms have been replaced with deuterium atoms.[11][12][13] This subtle modification results in a mass increase of three Daltons, allowing it to be distinguished from the unlabeled Etoposide by a mass spectrometer.[11][14]
Why this compound is the Preferred Internal Standard
The ideal internal standard should mimic the analyte's behavior throughout the analytical process.[15][16][17][18] Stable isotope-labeled internal standards are widely considered the "gold standard" for LC-MS bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[2][19]
Here, we compare the key characteristics of an ideal internal standard with those of this compound for the analysis of Etoposide.
Table 1: Comparison of this compound with Ideal Internal Standard Characteristics
| Characteristic | Ideal Internal Standard | This compound as an IS for Etoposide | Justification |
| Structural Similarity | Structurally and chemically similar to the analyte.[4][15] | Identical, with the exception of isotopic labeling.[11][12][13] | Ensures that this compound behaves virtually identically to Etoposide during extraction, chromatography, and ionization.[2][19] |
| Co-elution | Co-elutes with the analyte.[3] | Co-elutes with Etoposide. | Due to their identical chemical structures, they exhibit the same retention time in a chromatographic system, ensuring they are subjected to the same matrix effects at the same time.[19] |
| Mass Spectrometric Resolution | Clearly distinguishable from the analyte by the mass spectrometer.[3][4] | Mass difference of +3 Da.[11] | Allows for simultaneous detection and quantification without signal overlap. |
| Ionization Efficiency | Similar ionization efficiency to the analyte.[15] | Nearly identical ionization efficiency. | As a SIL-IS, it compensates effectively for variations in ionization due to matrix effects.[14][19] |
| Absence in Samples | Not naturally present in the biological matrix being analyzed.[4] | Not naturally present. | Avoids interference and inaccurate quantification. |
| Stability | Stable throughout the entire analytical procedure. | Exhibits the same stability profile as Etoposide.[20] | Ensures that the concentration of the IS remains constant. |
| Isotopic Purity | High isotopic purity. | Commercially available with high isotopic purity (typically ≥98%).[13] | Minimizes the contribution of unlabeled Etoposide in the internal standard solution, which could affect accuracy at the lower limit of quantification. |
Logical Justification for Selecting a Stable Isotope-Labeled Internal Standard
The decision to use a stable isotope-labeled internal standard like this compound is based on a logical progression that prioritizes the minimization of analytical variability.
Caption: Logical workflow for selecting an internal standard.
Hypothetical Experimental Protocol for Method Validation
To empirically justify the choice of this compound, a series of validation experiments should be performed in accordance with regulatory guidelines.[3] Below is a detailed protocol for a key experiment: evaluating the impact of the internal standard on assay performance by comparing it to a structural analog.
Objective: To compare the performance of this compound and a structural analog (e.g., Teniposide) as internal standards for the quantification of Etoposide in human plasma.
Materials:
-
Etoposide reference standard
-
This compound internal standard
-
Teniposide (structural analog IS candidate)
-
Human plasma (drug-free)
-
LC-MS/MS system
Experimental Workflow:
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. etoposide - My Cancer Genome [mycancergenome.org]
- 8. Facebook [cancer.gov]
- 9. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. scbt.com [scbt.com]
- 14. benchchem.com [benchchem.com]
- 15. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. en.cmicgroup.com [en.cmicgroup.com]
- 17. welchlab.com [welchlab.com]
- 18. fda.gov [fda.gov]
- 19. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Etoposide-d3: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of Etoposide-d3, a deuterated analog of the cytotoxic agent Etoposide, is critical for ensuring laboratory safety and environmental protection. As with its parent compound, this compound is classified as a hazardous substance and requires strict adherence to established protocols for cytotoxic waste.
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The primary and universally recommended method for the final disposal of this compound and related contaminated materials is high-temperature incineration.[1][2] Chemical inactivation methods for bulk cytotoxic drug waste are generally not recommended due to the potential for producing byproducts that may be more hazardous than the original compound.[3]
Immediate Safety and Handling Protocols
Prior to handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and establish a designated area for its use, preferably within a certified chemical fume hood or a Class II Biological Safety Cabinet.[4]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following should be worn at all times when handling this compound:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is standard practice.[1]
-
Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.
-
Eye Protection: Safety goggles or a full-face shield.[1]
-
Respiratory Protection: A respirator may be required, especially when handling the powdered form of the compound or when there is a risk of aerosolization outside of a containment device.[5]
Waste Segregation and Containment
Proper segregation of this compound waste is crucial to prevent cross-contamination and ensure it is handled correctly throughout the disposal chain.
Waste Categories and Container Specifications:
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste (e.g., contaminated gloves, gowns, bench paper, vials) | Puncture-resistant, leak-proof container with a secure lid, often color-coded purple or yellow with a purple lid.[2][6] | "Cytotoxic Waste for Incineration" or "Chemotherapy Waste" with the biohazard symbol. |
| Liquid Waste (e.g., unused solutions, contaminated buffers) | Leak-proof, shatter-resistant container, clearly marked and separated from other chemical waste. | "Cytotoxic Liquid Waste for Incineration" with the chemical name clearly indicated. |
| Sharps Waste (e.g., needles, syringes, contaminated glass pipettes) | Puncture-proof sharps container with a purple lid, specifically designated for cytotoxic sharps.[6] | "Cytotoxic Sharps" with the biohazard symbol. |
Step-by-Step Disposal Workflow
The following logical workflow outlines the critical steps from handling to the final disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, put on the full PPE ensemble described above, including respiratory protection if the spill involves powder.
-
Contain the Spill:
-
Liquids: Cover the spill with absorbent pads from a chemotherapy spill kit.
-
Solids: Gently cover the spill with damp absorbent pads to avoid making the powder airborne.
-
-
Clean the Area:
-
Working from the outer edge of the spill inward, carefully collect all contaminated materials.
-
Place all debris into a designated cytotoxic waste container.
-
Clean the spill area thoroughly. A common practice involves using a detergent solution followed by water.[7]
-
-
Dispose of Contaminated Materials: All items used for cleanup, including PPE, must be disposed of as cytotoxic waste.[4]
-
Report the Incident: Document and report the spill according to your institution's environmental health and safety procedures.
By adhering to these stringent protocols, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible disposal of this potent cytotoxic compound.
References
- 1. library.search.tulane.edu [library.search.tulane.edu]
- 2. ashp.org [ashp.org]
- 3. osha.gov [osha.gov]
- 4. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of antineoplastic drug etoposide i... - Pergamos [pergamos.lib.uoa.gr]
- 6. Chemical and physical stability of etoposide and teniposide in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ipservices.care [ipservices.care]
Essential Safety and Logistical Information for Handling Etoposide-d3
Etoposide-d3 is a deuterated form of Etoposide, a potent cytotoxic agent used in cancer chemotherapy.[1] Due to its hazardous nature, strict adherence to safety protocols is imperative to protect researchers, scientists, and drug development professionals from exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step procedural guidance.
Hazard Identification and Risk Assessment:
This compound is classified as a hazardous drug. Key hazards include:
-
Carcinogenicity: May cause cancer.[1]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]
-
Acute Toxicity: Harmful if swallowed.[1]
Routes of exposure include inhalation, ingestion, skin contact, and eye contact.[3] Therefore, a thorough risk assessment must be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary barrier against exposure to this compound. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested gloves (e.g., nitrile) is recommended.[4][5] | Provides a robust barrier against skin contact. Changing the outer glove frequently minimizes the spread of contamination. |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[4] | Protects the body from splashes and spills. The solid front provides an uninterrupted barrier. |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][4] | Protects the eyes from splashes and aerosols. |
| Respiratory Protection | An N95 respirator or higher should be used, especially when handling powders or if there is a risk of aerosol generation.[4][5] | Prevents inhalation of airborne particles of the cytotoxic drug. |
| Shoe Covers | Disposable shoe covers should be worn when there is a risk of spills.[4] | Prevents the tracking of contamination outside of the designated handling area. |
Handling Procedures
All handling of this compound should be performed within a designated area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure.[5][6]
Preparation and Handling Protocol:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area.
-
PPE Donning: Before entering the designated area, don all required PPE in the correct order (see workflow diagram below).
-
Surface Preparation: Cover the work surface with a plastic-backed absorbent pad to contain any potential spills.[4]
-
Handling:
-
Decontamination: After handling, decontaminate all surfaces with an appropriate agent. The work area should be cleaned with water and detergent.[6]
-
PPE Doffing: Remove PPE carefully to avoid self-contamination (see workflow diagram below).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]
Donning and Doffing of Personal Protective Equipment
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Emergency Procedures
Spill Management:
-
Small Spills (<5 mL):
-
Large Spills (>5 mL):
-
Evacuate the area and restrict access.
-
Contact the institution's emergency response team or environmental health and safety department.[8]
-
Follow their established procedures for hazardous material cleanup.
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Method |
| Sharps (needles, syringes, etc.) | Yellow, puncture-resistant, labeled "Chemotherapy Waste" or "Cytotoxic Waste".[9][10] | Incineration at a licensed hazardous waste facility.[11] |
| Solid Waste (gloves, gowns, absorbent pads, etc.) | Yellow bags or containers labeled "Chemotherapy Waste" or "Cytotoxic Waste".[10] | Incineration at a licensed hazardous waste facility. |
| Liquid Waste | Leak-proof, labeled container.[10] | Collection by a licensed hazardous waste disposal company. Do not pour down the drain.[10] |
| Unused/Expired Product | Dispose of as hazardous chemical waste in a designated container.[9] | Collection by a licensed hazardous waste disposal company. |
Important Considerations:
-
Trace chemotherapy waste contains less than 3% of the original drug by weight, while bulk chemotherapy waste contains more.[11] Segregation and disposal may vary based on this classification and local regulations.
-
Never dispose of cytotoxic waste in regular trash or biohazard bags.[10]
-
All waste containers must be clearly labeled with the contents.[10]
By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure to this compound and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any hazardous chemical.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medline.com [medline.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. safety.tau.ac.il [safety.tau.ac.il]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. research.uga.edu [research.uga.edu]
- 9. web.uri.edu [web.uri.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. medprodisposal.com [medprodisposal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
